molecular formula C11H20N2O2 B127064 Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 149771-44-8

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B127064
CAS No.: 149771-44-8
M. Wt: 212.29 g/mol
InChI Key: HNINFCBLGHCFOJ-UHFFFAOYSA-N
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Description

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNINFCBLGHCFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577768
Record name tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149771-44-8
Record name 3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Record name 8-Boc-3,8-diaza-bicyclo[3.2.1]octane
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Foundational & Exploratory

Technical Guide: Physical Properties of Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, a key intermediate in medicinal chemistry, plays a crucial role in the synthesis of various pharmaceutical compounds. Notably, it serves as a foundational scaffold for the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, which are instrumental in the treatment of diseases associated with this enzyme. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Chemical Identity

  • IUPAC Name: this compound

  • Synonyms: 8-Boc-3,8-diazabicyclo[3.2.1]octane

  • CAS Number: 149771-44-8

  • Molecular Formula: C₁₁H₂₀N₂O₂

  • Molecular Weight: 212.29 g/mol

Physical Properties

The physical properties of this compound have been reported by various chemical suppliers and databases. A summary of these properties is presented in the tables below.

Core Physical Properties
PropertyValueSource(s)
Physical Form Solid, White to off-white or light yellow powder/crystal[1]
Melting Point 71.0-75.0 °C[2]
97-103 °C
107.0 to 111.0 °C[3]
Boiling Point 295.4 ± 15.0 °C (Predicted)[2][4]
Density 1.076 ± 0.06 g/cm³ (Predicted)[2][4]

Note: The variation in reported melting points may be attributed to differences in purity and measurement techniques.

Additional and Predicted Properties
PropertyValueSource(s)
pKa 9.53 ± 0.20 (Predicted)[4]
Flash Point 132.5 °C[5]
Refractive Index 1.494
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[4]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • The recorded range is the melting point of the sample. For high accuracy, perform the measurement in triplicate and report the average.

Boiling Point Determination (for liquids, adapted for high-boiling solids)

As this compound is a solid at room temperature with a high predicted boiling point, direct determination is challenging and often not performed at a laboratory scale. The predicted value is typically derived from computational models. Should a practical determination be necessary, a micro-boiling point method under reduced pressure would be appropriate to prevent decomposition.

Solubility Determination

Objective: To assess the solubility of the compound in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer or glass stirring rods

  • Graduated pipettes

  • Spatula

Procedure:

  • Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

  • Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

  • Visually inspect the solution to determine if the solid has dissolved completely.

  • Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

Application Context: Role in PARP-1 Inhibition

This compound is a valuable building block for the synthesis of PARP-1 inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[5] In cancer cells with deficiencies in other DNA repair pathways (such as homologous recombination, often due to BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

The following diagram illustrates a simplified overview of the PARP-1 mediated DNA repair pathway and the mechanism of action of PARP inhibitors.

PARP1_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Enzyme DNA_Damage->PARP1 binds to PARylation Poly(ADP-ribose) Synthesis (PARylation) PARP1->PARylation catalyzes PARP_Trapping PARP-1 Trapping on DNA PARP1->PARP_Trapping leads to Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse (leads to Double-Strand Breaks) PARP_Trapping->Replication_Fork_Collapse Apoptosis Cell Death (Apoptosis) Replication_Fork_Collapse->Apoptosis

Caption: Simplified PARP-1 DNA repair pathway and inhibitor action.

This technical guide provides a foundational understanding of the physical properties of this compound. The provided data and protocols are intended to assist researchers in the safe and effective use of this important chemical intermediate in the development of novel therapeutics.

References

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Properties, and Applications of a Key Scaffold in Medicinal Chemistry

Introduction

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a vital heterocyclic building block in modern medicinal chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of novel therapeutics. The presence of a Boc-protected nitrogen at the 8-position and a secondary amine at the 3-position allows for selective functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in the development of agents targeting the central nervous system and other therapeutic areas.

Chemical Structure and Properties

This compound possesses a bicyclic structure containing two nitrogen atoms at positions 3 and 8.[1] The tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, is attached to the nitrogen at position 8.[1][2] This protection strategy is crucial for directing reactions to the more reactive secondary amine at the 3-position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 149771-44-8[1]
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1][3]
Appearance White to light yellow powder/crystal[3]
Purity >98.0% (GC)[3]
InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3[1]
SMILES CC(C)(C)OC(=O)N1C2CCC1CNC2[1]
Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of this compound. While specific peak assignments can vary slightly depending on the solvent and instrument, representative data is available from various sources.[4][5][6]

Synthesis and Experimental Protocols

The synthesis of the 3,8-diazabicyclo[3.2.1]octane core is a critical step in obtaining the title compound. One established route begins with the commercially available 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.

Synthetic Scheme

G cluster_0 Synthesis of 3,8-diazabicyclo[3.2.1]octane dihydrochloride cluster_1 Boc Protection A 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione B N,N'-dibenzyl-3,8-diazabicyclo[3.2.1]octane A->B  SMEAH, Toluene, rt C 3,8-diazabicyclo[3.2.1]octane dihydrochloride B->C  H2, Pd/C, EtOH, 6N HCl D 3,8-diazabicyclo[3.2.1]octane C->D  Base (e.g., Na2CO3) E This compound D->E  (Boc)2O, Solvent

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Reduction of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

To a solution of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione in toluene at room temperature, sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) is added dropwise. The reaction mixture is stirred for 2 hours. Upon completion, the reaction is quenched, and the organic layer is separated, dried, and concentrated to yield N,N'-dibenzyl-3,8-diazabicyclo[3.2.1]octane.[7]

Step 2: Debenzylation to 3,8-diazabicyclo[3.2.1]octane dihydrochloride

The N,N'-dibenzyl-3,8-diazabicyclo[3.2.1]octane is dissolved in ethanol and 6N hydrochloric acid. Palladium on carbon (10%) is added as a catalyst, and the mixture is hydrogenated at room temperature for 24 hours. The catalyst is then filtered off, and the solvent is removed under reduced pressure to afford 3,8-diazabicyclo[3.2.1]octane as its dihydrochloride salt.[7]

Step 3: Boc Protection of the 8-amino group

The 3,8-diazabicyclo[3.2.1]octane dihydrochloride is neutralized with a suitable base (e.g., sodium carbonate) and then dissolved in an appropriate solvent (e.g., dichloromethane or dioxane). Di-tert-butyl dicarbonate ((Boc)₂O) is added, and the reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then worked up to isolate the desired product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 3,8-diazabicyclo[3.2.1]octane scaffold is a key pharmacophore in the design of various biologically active molecules, particularly those targeting the central nervous system.

Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized and evaluated as potent analogues of epibatidine, a natural analgesic.[8] These compounds have shown high affinity for the α4β2 nAChR subtype, and in vivo studies have demonstrated significant analgesic effects that are mediated by the nicotinic system.[8] The rigid bicyclic core mimics the conformation of epibatidine, allowing for favorable interactions with the receptor binding site.[8]

Opioid Receptor Modulators

The 3,8-diazabicyclo[3.2.1]octane framework has also been explored for the development of opioid receptor ligands.[9] Structure-activity relationship studies have indicated that modifications to this scaffold can lead to compounds with potent and selective µ-opioid receptor affinity.[9] This highlights the versatility of this chemical moiety in the design of novel analgesics with potentially improved side-effect profiles.

Suppression of Endoplasmic Reticulum (ER) Stress

Emerging research has implicated derivatives of 3,8-diazabicyclo[3.2.1]octane in the modulation of the integrated stress response, including the suppression of toxic endoplasmic reticulum (ER) stress. While the precise mechanism of action is still under investigation, it is hypothesized that these compounds may act as kinase inhibitors, targeting components of the unfolded protein response (UPR) pathway. Prolonged ER stress is a hallmark of several neurodegenerative diseases, and small molecules that can alleviate this stress represent a promising therapeutic strategy.

G cluster_0 ER Stress and the Unfolded Protein Response (UPR) ER_Stress ER Stress (e.g., SERCA inhibition) UPR Unfolded Protein Response (UPR) (IRE1α, PERK, ATF6) ER_Stress->UPR JNK_activation JNK Pathway Activation UPR->JNK_activation Apoptosis Apoptosis JNK_activation->Apoptosis Neuroprotection Neuroprotection Compound 3,8-diazabicyclo[3.2.1]octane Derivatives Kinase_Inhibition Kinase Inhibition (e.g., HGK, MLK3) Compound->Kinase_Inhibition Compound->Neuroprotection Leads to Kinase_Inhibition->JNK_activation Inhibition

Caption: Proposed mechanism of neuroprotection by 3,8-diazabicyclo[3.2.1]octane derivatives via inhibition of ER stress-induced apoptosis.

Conclusion

This compound is a foundational building block in the synthesis of complex molecules with significant therapeutic potential. Its unique structural features and synthetic accessibility have made it a valuable tool for medicinal chemists. The diverse biological activities of its derivatives, ranging from potent analgesia through modulation of nAChRs and opioid receptors to the potential mitigation of neurodegenerative processes by suppressing ER stress, underscore the importance of this scaffold in contemporary drug discovery. Further exploration of the chemical space around the 3,8-diazabicyclo[3.2.1]octane core is likely to yield novel drug candidates with improved efficacy and safety profiles for a variety of diseases.

References

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a common and effective synthetic pathway for tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of the core 3,8-diazabicyclo[3.2.1]octane scaffold, followed by a regioselective protection of the N8-amine.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a three-step process starting from 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione. The key stages of this synthesis are:

  • Reduction of the Dione: The initial step involves the reduction of the lactam functionalities in 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione to yield 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane.

  • Debenzylation: The benzyl protecting groups are subsequently removed from the nitrogen atoms to afford the core 3,8-diazabicyclo[3.2.1]octane scaffold.

  • Regioselective N8-Boc Protection: The final step is the selective protection of the more accessible N8-nitrogen atom with a tert-butoxycarbonyl (Boc) group to yield the target compound.

Synthesis_Pathway A 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione B 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane A->B Reduction C 3,8-Diazabicyclo[3.2.1]octane B->C Debenzylation D This compound C->D Selective N8-Boc Protection Experimental_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Debenzylation cluster_2 Step 3: N8-Boc Protection cluster_3 Characterization A Start: 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione B Reaction with SMEAH in Toluene A->B C Work-up and Purification B->C D Intermediate 1: 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane C->D E Intermediate 1 D->E F Catalytic Hydrogenation (Pd/C, H2) E->F G Filtration and Solvent Removal F->G H Intermediate 2: 3,8-Diazabicyclo[3.2.1]octane G->H I Intermediate 2 H->I J Reaction with (Boc)2O I->J K Purification (e.g., Chromatography) J->K L Final Product K->L M NMR Spectroscopy L->M N Mass Spectrometry L->N O Purity Analysis (HPLC) L->O

An In-depth Technical Guide to (1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate. This bicyclic diamine derivative is a valuable building block in medicinal chemistry, particularly in the development of therapeutic agents.

Core Properties

(1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a white to light yellow crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂PubChem[1]
Molecular Weight 212.29 g/mol PubChem[1]
IUPAC Name tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylatePubChem[1]
CAS Number 149771-44-8Sigma-Aldrich
Canonical SMILES CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CNC2PubChem[1]
InChI Key HNINFCBLGHCFOJ-DTORHVGOSA-NPubChem[1]
Physical Form PowderSigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich

Computed Physicochemical Properties

PropertyValueSource
XLogP3 1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3ChemScene[3]
Rotatable Bond Count 1PubChem[2]
Exact Mass 212.152477885PubChem[1]
Topological Polar Surface Area 35.5 ŲPubChem[1]

Synthesis and Reactivity

The synthesis of (1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate generally involves multi-step organic synthesis.[4] Key reactions include the formation of the bicyclic structure followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.[4]

The nitrogen atoms in the diazabicyclo[3.2.1]octane core exhibit nucleophilic properties, allowing for substitution reactions.[4] The Boc protecting group can be removed under acidic conditions, liberating the secondary amine for further functionalization. Common reactions also include hydrolysis of the ester bond under acidic or basic conditions.[4]

Experimental Protocols

A representative experimental protocol involving (1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate in the synthesis of an Akt inhibitor is described below.[5]

Synthesis of tert-butyl-3-(8-(2,4-dimethoxybenzyl)-6,7-dioxo-5,6,7,8-tetrahydropteridine-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate [5]

  • Reactants:

    • 4-chloro-8-(2,4-dimethoxybenzyl)-5,8-dihydropteridine-6,7-dione (250 mg)

    • (1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (456 mg)

    • N,N-diisopropylethylamine (278 mg)

    • Anhydrous acetonitrile (5 mL)

  • Procedure:

    • The reactants are dissolved in anhydrous acetonitrile.

    • The reaction solution is sealed and stirred at 90°C for 3 hours under a nitrogen atmosphere.

    • The solution is then concentrated to yield an oily crude substance.

    • The crude product is dissolved in ethyl acetate (30 mL) and the pH is adjusted to 3-4 with dilute hydrochloric acid.

    • The solution is washed with water until the pH is 5-6 and then concentrated.

    • The final product is purified by column chromatography (PE:EA=1:1) to obtain a white solid.

Applications in Drug Discovery

(1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a versatile scaffold in drug discovery. Its rigid bicyclic structure and the presence of two nitrogen atoms at defined stereochemical positions make it an attractive starting material for creating diverse chemical libraries.

Derivatives of this compound have been investigated for various therapeutic applications, including as neuroprotective agents and antimicrobial compounds.[4] Notably, it serves as a key building block in the synthesis of potent and selective inhibitors of important signaling proteins.

Role in Signaling Pathway Modulation

While (1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate itself is not typically the final active pharmaceutical ingredient, it is a crucial component in the synthesis of molecules that modulate critical cellular signaling pathways. For instance, its derivatives have been developed as inhibitors of the KRAS signaling pathway, which is frequently dysregulated in cancer.

KRAS Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene can lock the protein in a constitutively active state, leading to uncontrolled cell proliferation and tumor growth. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which then recruit guanine nucleotide exchange factors (GEFs) like SOS1 to activate KRAS. Activated KRAS then signals through downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, to promote cell growth, survival, and differentiation.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor KRAS-G12D Inhibitor (Derivative) Inhibitor->KRAS_GTP Inhibition

References

An In-depth Technical Guide to the Synthesis and Characterization of 8-Boc-3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Boc-3,8-diazabicyclo[3.2.1]octane is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a protected amine make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Boc-3,8-diazabicyclo[3.2.1]octane, including detailed experimental protocols, characterization data, and its application in the development of novel therapeutics, particularly in the field of targeted protein degradation.

Introduction

The 3,8-diazabicyclo[3.2.1]octane core is a key structural motif found in numerous natural products and synthetic compounds with significant biological activities. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the 8-position provides a stable intermediate that allows for selective functionalization at the 3-position. This has led to its widespread use in the development of novel therapeutics targeting a variety of diseases, including neurological disorders and cancer.[1][2] Notably, this scaffold has emerged as a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that induces the degradation of specific proteins.[3]

Synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octane

The synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octane is typically achieved through a two-step process involving the initial synthesis of a protected precursor followed by a deprotection/protection sequence or a direct reduction of a suitable precursor. A common and efficient method involves the catalytic hydrogenation of a benzyl-protected intermediate.

Synthesis Pathway Overview

The overall synthetic strategy involves the synthesis of a benzyl-protected precursor, tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, followed by the removal of the benzyl group via catalytic hydrogenation to yield the target compound.

synthesis_pathway cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 8-Boc-3,8-diazabicyclo[3.2.1]octane_start 8-Boc-3,8-diazabicyclo[3.2.1]octane Precursor tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate 8-Boc-3,8-diazabicyclo[3.2.1]octane_start->Precursor Alkylation Benzyl_bromide Benzyl bromide Benzyl_bromide->Precursor Final_Product 8-Boc-3,8-diazabicyclo[3.2.1]octane Precursor->Final_Product Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthesis pathway for 8-Boc-3,8-diazabicyclo[3.2.1]octane.

Experimental Protocols

2.2.1. Synthesis of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (Precursor)

2.2.2. Synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octane

This procedure involves the removal of the benzyl protecting group from the precursor via catalytic hydrogenation.[4]

Materials:

  • tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Silica gel for filtration and column chromatography

Procedure:

  • In a dry reaction flask, dissolve the precursor compound (e.g., 85 mg, 0.28 mmol) in methanol (5 mL) at room temperature.[4]

  • To the stirred solution, carefully add 10% Pd/C catalyst (e.g., 15 mg).[4]

  • Replace the air in the reaction system with hydrogen gas (using a balloon or a hydrogenation apparatus).[4]

  • Conduct the hydrogenation reaction at room temperature for 4 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the palladium-carbon catalyst.[4]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the target product.

Characterization Data

The structural confirmation and purity of 8-Boc-3,8-diazabicyclo[3.2.1]octane are established using various spectroscopic techniques.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
Appearance White to off-white solid or crystalline powder[1]
Melting Point 97 - 103 °C[1]
CAS Number 149771-44-8[1]
Spectroscopic Data

While experimentally obtained and fully assigned spectra for 8-Boc-3,8-diazabicyclo[3.2.1]octane are not widely published, predicted and analogous compound data provide valuable insights.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Predicted): A predicted ¹H NMR spectrum suggests the following approximate chemical shifts (ppm, CDCl₃): 1.47 (s, 9H, Boc-CH₃), 1.81 (m, 2H), 1.94 (m, 2H), 2.65 (dd, 2H), 3.00 (br, 2H), 4.11 (br, 2H).

  • ¹³C NMR: Based on the structure, characteristic peaks for the Boc group (around 28 ppm for the methyl carbons and 80 ppm for the quaternary carbon) and the bicyclic core carbons are expected.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the alkyl groups, and a strong C=O stretching band for the carbamate group of the Boc protector.

3.2.3. Mass Spectrometry (MS)

Mass spectral analysis would confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 213.

Applications in Drug Discovery

8-Boc-3,8-diazabicyclo[3.2.1]octane is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its rigid conformation allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

Role in PROTAC Development

A significant application of this scaffold is in the development of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The 3,8-diazabicyclo[3.2.1]octane moiety often serves as a rigid and versatile linker component, connecting the target protein ligand to the E3 ligase ligand.[3]

protac_workflow cluster_0 PROTAC Assembly cluster_1 Mechanism of Action POI_Ligand Target Protein (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Linker 8-Boc-3,8-diazabicyclo[3.2.1]octane (Linker Precursor) Linker->PROTAC Coupling E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Role of 8-Boc-3,8-diazabicyclo[3.2.1]octane in PROTAC development.

Conclusion

8-Boc-3,8-diazabicyclo[3.2.1]octane is a cornerstone building block for the synthesis of complex and biologically active molecules. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. The detailed characterization of this compound is crucial for ensuring the quality and reproducibility of subsequent synthetic transformations. As the field of targeted protein degradation continues to expand, the importance of scaffolds like 8-Boc-3,8-diazabicyclo[3.2.1]octane in the design of novel therapeutics is set to grow.

References

The Diazabicyclo[3.2.1]octane Core: A Journey from Obscurity to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The diazabicyclo[3.2.1]octane scaffold is a rigid, bicyclic heterocyclic amine that has emerged as a "privileged" structure in modern medicinal chemistry. Its unique three-dimensional conformation, which presents well-defined vectors for substitution, has allowed for the development of a diverse array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and development of diazabicyclo[3.2.1]octane derivatives, with a focus on their synthesis, therapeutic applications, and mechanisms of action.

Discovery and Early History

The first synthesis of the parent 3,8-diazabicyclo[3.2.1]octane was reported in 1961 by Samuel W. Blackman and Richard Baltzly in The Journal of Organic Chemistry.[1] Their pioneering work laid the foundation for the exploration of this novel heterocyclic system. The initial synthesis involved a multi-step sequence starting from 2,5-dicarbethoxypyrrolidine, proceeding through a Dieckmann condensation to form a bicyclic dione, followed by reduction and subsequent functionalization.

For decades following its initial synthesis, the diazabicyclo[3.2.1]octane core remained a relatively niche area of chemical research. However, the discovery of potent, naturally occurring alkaloids with complex bicyclic structures sparked renewed interest in conformationally constrained scaffolds. This led to the realization that the rigid framework of diazabicyclo[3.2.1]octane could serve as a valuable template for designing ligands with high affinity and selectivity for various biological targets.

Therapeutic Applications and Key Derivatives

The versatility of the diazabicyclo[3.2.1]octane scaffold is evident in the wide range of therapeutic areas where its derivatives have shown promise.

Analgesics

A significant breakthrough in the development of diazabicyclo[3.2.1]octane derivatives came with the discovery of their potent analgesic properties. Researchers, inspired by the structure of the potent analgesic epibatidine, synthesized a series of derivatives that demonstrated significant antinociceptive effects.

Nicotinic Acetylcholine Receptor (nAChR) Agonists:

One of the most notable analgesic derivatives is 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane. This compound was found to be a potent analgesic in animal models, with its action mediated through the nicotinic acetylcholine receptor (nAChR) system.[2] Binding studies confirmed its high affinity for the α4β2 nAChR subtype.[2]

Mu-Opioid Receptor (MOR) Agonists:

Further exploration led to the development of diazabicyclo[3.2.1]octane derivatives with high affinity and selectivity for the mu-opioid receptor (MOR). The compounds DBO-17 and DBO-11, for instance, were identified as potent MOR agonists with significant antinociceptive effects in the hot-plate test in mice.[3]

Antiarrhythmic Agents

The rigid diazabicyclo[3.2.1]octane framework has also been incorporated into the design of novel antiarrhythmic agents. Analogues of ambasilide, a Class III antiarrhythmic agent, were synthesized by replacing its 3,7-diazabicyclo[3.3.1]nonane core with the 3,8-diazabicyclo[3.2.1]octane moiety.[4] Several of these new derivatives were found to lengthen the effective refractory period (ERP) and action potential duration (APD), characteristic features of Class III antiarrhythmic activity.[4]

β-Lactamase Inhibitors

In the field of infectious diseases, the diazabicyclo[3.2.1]octane core forms the backbone of a new generation of β-lactamase inhibitors. Avibactam, a prominent example, is a non-β-lactam β-lactamase inhibitor that potently inhibits a wide range of serine β-lactamases, including Class A, C, and some Class D enzymes. Its unique mechanism involves a reversible covalent modification of the enzyme's active site serine. The development of 2-thio-substituted 1,6-diazabicyclo[3.2.1]octane derivatives has further expanded the arsenal of potent β-lactamase inhibitors based on this scaffold.[5]

Data Presentation

The following tables summarize key quantitative data for representative diazabicyclo[3.2.1]octane derivatives across different therapeutic areas.

Table 1: Analgesic Activity of Diazabicyclo[3.2.1]octane Derivatives

CompoundTargetAssayValueReference
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneα4β2 nAChRKi (nM)4.1 ± 0.21[2]
DBO-17Mu-Opioid ReceptorKi (nM)5.1[3]
DBO-11Mu-Opioid ReceptorKi (nM)25[3]
DBO-17-Hot-Plate Test (ED50, mg/kg)0.16[3]
DBO-11-Hot-Plate Test (ED50, mg/kg)0.44[3]

Table 2: Antiarrhythmic Activity of Ambasilide Analogues

CompoundConcentration (µM)Change in ERP (%)Change in APD90 (%)Reference
Analogue 110+15+12[4]
Analogue 210+22+18[4]
Analogue 310+18+15[4]

Table 3: β-Lactamase Inhibitory Activity of Diazabicyclo[3.2.1]octane Derivatives

CompoundEnzymeIC50 (nM)Reference
AvibactamTEM-18[6]
AvibactamCTX-M-155[6]
AvibactamKPC-238[6]
2-Thio-substituted Derivative ASerine β-lactamase15[5]
2-Thio-substituted Derivative BSerine β-lactamase25[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of diazabicyclo[3.2.1]octane derivatives.

Synthesis of 3,8-Diazabicyclo[3.2.1]octane (Blackman and Baltzly, 1961)

A detailed, step-by-step protocol based on the original synthesis is provided below:

  • Step 1: Preparation of 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione. 2,5-Dicarbethoxypyrrolidine is reacted with benzylamine to yield the corresponding diamide. Intramolecular Dieckmann condensation of the diamide, followed by hydrolysis and decarboxylation, affords the bicyclic dione.

  • Step 2: Reduction of the Dione. The dione is reduced using lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to yield 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane.

  • Step 3: Debenzylation. The benzyl protecting groups are removed via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to yield the parent 3,8-diazabicyclo[3.2.1]octane.

Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane
  • Step 1: N-Boc Protection. The parent 3,8-diazabicyclo[3.2.1]octane is reacted with di-tert-butyl dicarbonate (Boc)2O to protect one of the nitrogen atoms.

  • Step 2: Nucleophilic Aromatic Substitution. The mono-Boc protected diazabicyclooctane is reacted with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

  • Step 3: Deprotection. The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product.

Hot-Plate Test for Analgesia
  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at 55 ± 0.5 °C.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Procedure: Mice are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded. A cut-off time of 30-60 seconds is typically used to prevent tissue damage.

  • Drug Administration: Test compounds or vehicle are administered subcutaneously or intraperitoneally at a specified time before the test.

  • Data Analysis: The increase in latency period in the drug-treated group compared to the vehicle-treated group is calculated as a measure of analgesic activity.

β-Lactamase Inhibition Assay
  • Materials: Purified β-lactamase enzyme, a chromogenic β-lactam substrate (e.g., nitrocefin), and the test inhibitor.

  • Procedure: The assay is performed in a 96-well plate format. The β-lactamase enzyme is pre-incubated with various concentrations of the inhibitor for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of the nitrocefin substrate.

  • Detection: The hydrolysis of nitrocefin results in a color change that is monitored spectrophotometrically at a specific wavelength (e.g., 486 nm) over time.

  • Data Analysis: The rate of hydrolysis is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_nAChR nAChR Agonist Signaling Pathway nAChR_agonist Diazabicyclo[3.2.1]octane Agonist nAChR α4β2 Nicotinic Acetylcholine Receptor nAChR_agonist->nAChR Binds to Ion_Channel Cation Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization NT_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->NT_Release Triggers Analgesia Analgesic Effect NT_Release->Analgesia Leads to

Caption: nAChR Agonist Signaling Pathway for Analgesia.

G cluster_MOR Mu-Opioid Receptor Agonist Signaling Pathway MOR_agonist Diazabicyclo[3.2.1]octane Agonist (e.g., DBO-17) MOR Mu-Opioid Receptor (GPCR) MOR_agonist->MOR Binds to G_protein Gi/o Protein Activation MOR->G_protein Activates AC_inhibition Inhibition of Adenylyl Cyclase G_protein->AC_inhibition Neuronal_inhibition Neuronal Hyperpolarization (K+ efflux, Ca2+ influx inhibition) G_protein->Neuronal_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Pain_inhibition Inhibition of Pain Signal Transmission Neuronal_inhibition->Pain_inhibition Results in

Caption: Mu-Opioid Receptor Signaling for Analgesia.

G cluster_BLI Mechanism of Avibactam (β-Lactamase Inhibitor) Avibactam Avibactam (Diazabicyclooctane core) BL Serine β-Lactamase (Active Site Serine) Avibactam->BL Binds to Active Site Acyl_Enzyme Covalent Acyl-Enzyme Intermediate (Inactive) BL->Acyl_Enzyme Forms Reversible_Hydrolysis Slow, Reversible Hydrolysis Acyl_Enzyme->Reversible_Hydrolysis Regeneration Regeneration of Active Enzyme and Intact Avibactam Reversible_Hydrolysis->Regeneration

Caption: Mechanism of Action of Avibactam.

G cluster_Workflow Drug Discovery Workflow for Diazabicyclo[3.2.1]octane Derivatives Synthesis Synthesis of Derivative Library In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding, Enzyme Inhibition) Synthesis->In_Vitro_Screening Hit_ID Hit Identification In_Vitro_Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo_Testing In Vivo Testing (e.g., Animal Models of Disease) Lead_Opt->In_Vivo_Testing Preclinical_Dev Preclinical Development In_Vivo_Testing->Preclinical_Dev

Caption: General Drug Discovery Workflow.

Conclusion

The diazabicyclo[3.2.1]octane scaffold has traversed a remarkable path from its initial synthesis to its current status as a privileged core in drug discovery. Its rigid structure provides a unique platform for the design of potent and selective ligands for a variety of biological targets. The successful development of analgesic, antiarrhythmic, and anti-infective agents based on this scaffold underscores its therapeutic potential. Future research in this area will likely focus on further exploring the chemical space around the diazabicyclo[3.2.1]octane core to develop next-generation therapeutics with improved efficacy and safety profiles.

References

A Technical Guide to the Solubility of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that significantly influences process development, formulation, and bioavailability. This technical guide addresses the solubility of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, a key building block in medicinal chemistry.[1] Currently, there is a notable absence of publicly available quantitative solubility data for this compound in various organic solvents. This document, therefore, serves as a methodological framework to enable researchers to systematically determine and report this vital data. It provides a detailed experimental protocol based on the widely accepted shake-flask method, a structured format for data presentation, and a visualization of the experimental workflow.

Introduction

This compound is a bicyclic diamine derivative frequently utilized in the synthesis of novel therapeutic agents. Its structural rigidity and the presence of a protected amine group make it a versatile scaffold in drug discovery.[1] While general statements indicate that this compound is soluble in organic solvents, the lack of specific quantitative data presents a challenge for process chemists and formulation scientists.[2] Understanding the solubility in different organic solvents is crucial for optimizing reaction conditions, purification strategies (such as crystallization), and the development of suitable dosage forms.

This guide provides a comprehensive protocol for determining the thermodynamic solubility of this compound, ensuring that data generated across different laboratories is consistent and comparable.

Data Presentation

To facilitate clear and consistent reporting of solubility data, it is recommended to use a standardized format. The following table provides a template for recording experimental findings.

Table 1: Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Methanole.g., 25e.g., HPLC-UV
e.g., Ethanole.g., 25e.g., HPLC-UV
e.g., Acetonee.g., 25e.g., HPLC-UV
e.g., Dichloromethanee.g., 25e.g., HPLC-UV
e.g., Toluenee.g., 25e.g., HPLC-UV
e.g., N,N-Dimethylformamidee.g., 25e.g., HPLC-UV
e.g., Dimethyl Sulfoxidee.g., 25e.g., HPLC-UV

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[3][4] It involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or another suitable quantitative analytical instrument.

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the time required to achieve a stable concentration.[5]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV.

    • A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.

    • The solubility is then calculated from the measured concentration, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C Seal Vial D Settle and Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC F->G H H G->H Calculate Solubility

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

References

The Versatile Scaffold: A Technical Whitepaper on the Mechanism of Action of Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the pharmacological applications and mechanisms of action of compounds derived from the versatile tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate scaffold.

Executive Summary

This compound is not an active pharmaceutical ingredient (API) with a defined mechanism of action. Instead, it serves as a crucial and highly valued starting material and structural scaffold in medicinal chemistry.[1] Its rigid, three-dimensional bicyclic structure provides an ideal framework for orienting pharmacophoric groups in precise spatial arrangements, enhancing interactions with a wide array of biological targets.[1] The tert-butyloxycarbonyl (Boc) protecting group on the 8-position nitrogen allows for selective chemical modifications at the 3-position, making it a versatile building block for creating diverse libraries of compounds.[1] This whitepaper will explore the mechanisms of action of several classes of potent and specific molecules synthesized using this scaffold, highlighting its significance in modern drug discovery across multiple therapeutic areas, including analgesia, oncology, and infectious diseases.

The 3,8-Diazabicyclo[3.2.1]octane Core: A Privileged Scaffold

The 3,8-diazabicyclo[3.2.1]octane moiety is considered a "privileged scaffold" in drug design. Its conformational rigidity reduces the entropic penalty upon binding to a target protein, which can lead to higher affinity and selectivity. This structural feature has been successfully exploited to develop compounds targeting the central nervous system (CNS), ion channels, and enzymes.

Mechanisms of Action of Key Derivatives

The true pharmacological potential of this compound is realized through its derivatives. The following sections detail the mechanisms of action for several prominent classes of compounds based on this scaffold.

Nicotinic Acetylcholine Receptor (nAChR) Modulators for Analgesia

Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have been developed as potent analgesics, acting as modulators of nicotinic acetylcholine receptors (nAChRs). These compounds were designed as analogues of epibatidine, a potent natural analgesic.

Mechanism of Action: These derivatives function as agonists at specific nAChR subtypes. The binding of the ligand to the nAChR, a ligand-gated ion channel, causes a conformational change that opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the neuron and the propagation of a nerve signal. In the context of pain, modulation of nAChRs in specific CNS pathways can inhibit the transmission of nociceptive signals, resulting in an analgesic effect. The analgesic action of these compounds is not antagonized by the opioid antagonist naloxone but is blocked by the nAChR antagonist mecamylamine, confirming their mechanism involves the nicotinic system.[2]

A key example is 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane , which has demonstrated high affinity for the α4β2 nAChR subtype.[2]

Signaling Pathway: nAChR Activation

nAChR_Pathway Compound 3,8-Diazabicyclo[3.2.1]octane Derivative (e.g., 1a) nAChR α4β2 Nicotinic Receptor (Ligand-Gated Ion Channel) Compound->nAChR Binds to Receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opens Depolarization Neuronal Depolarization Ion_Influx->Depolarization Signal_Block Inhibition of Nociceptive Signal Transmission Depolarization->Signal_Block Analgesia Analgesic Effect Signal_Block->Analgesia

Figure 1: nAChR Agonist Signaling Pathway for Analgesia.

Quantitative Data: nAChR Binding Affinity

CompoundTargetBinding Affinity (Ki)
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a)α4β2 nAChR4.1 ± 0.21 nM[2]

Experimental Protocols

  • Receptor Binding Assay (General Protocol):

    • Tissue Preparation: Membranes are prepared from rat forebrain or cells expressing the specific nAChR subtype.

    • Radioligand: A radiolabeled nAChR ligand (e.g., [³H]epibatidine or [³H]cytisine) is used.

    • Incubation: The membranes, radioligand, and varying concentrations of the test compound are incubated in a suitable buffer.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Analysis: Ki values are calculated from IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

  • In Vivo Analgesia - Hot Plate Test:

    • Mice are placed on a heated surface (e.g., 55°C).

    • The latency to a pain response (e.g., licking a hind paw or jumping) is recorded.

    • The test compound is administered (e.g., subcutaneously), and the latency is measured again at various time points.

    • A significant increase in latency indicates an analgesic effect.

KRAS-G12D Inhibitors for Oncology

The 3,8-diazabicyclo[3.2.1]octane scaffold has been incorporated into novel inhibitors targeting the KRAS-G12D mutation, a key driver in many cancers, including pancreatic and biliary cancers.

Mechanism of Action: These inhibitors are designed to bind to the mutated KRAS protein, specifically interacting with the altered aspartate residue at position 12 (D12). The rigid and basic nature of the protonated 3,8-diazabicyclo[3.2.1]octane moiety is critical for forming strong electrostatic and hydrogen bond interactions with the D12 and glycine 60 (G60) residues of the KRAS-G12D protein.[3] By occupying this pocket, the inhibitors lock the KRAS protein in an inactive state, preventing it from binding to GTP and activating downstream pro-proliferative signaling pathways such as the RAF-MEK-ERK pathway.

Signaling Pathway: KRAS Inhibition

KRAS_Pathway cluster_membrane Cell Membrane EGFR EGFR SOS SOS1 (GEF) EGFR->SOS Upstream Signal KRAS_GDP KRAS-G12D (GDP-bound, Inactive) KRAS_GTP KRAS-G12D (GTP-bound, Active) KRAS_GDP->KRAS_GTP GTP loading SOS->KRAS_GDP Activates RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor KRAS-G12D Inhibitor (Compound 10c) Inhibitor->KRAS_GDP Binds & Stabilizes Inactive State

Figure 2: Inhibition of the KRAS-G12D Signaling Pathway.

Quantitative Data: Antiproliferative and Enzymatic Activity

CompoundAssay TypeCell Line / TargetIC50
10c Anti-proliferationPanc1 (KRAS-G12D)1.40 µM[3]
10k Enzymatic InhibitionKRAS-G12D Protein0.009 µM[3]

Experimental Protocols

  • Cell Proliferation Assay (CCK-8):

    • Cancer cells (e.g., Panc1) are seeded in 96-well plates.

    • After cell attachment, they are treated with various concentrations of the inhibitor for a set period (e.g., 72 hours).

    • Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.

    • The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

    • IC50 values are calculated by plotting cell viability against inhibitor concentration.

  • KRAS-G12D GTPase Activity Assay:

    • This assay measures the rate of GTP hydrolysis to GDP by the KRAS enzyme.

    • Recombinant KRAS-G12D protein is incubated with GTP in the presence of varying concentrations of the inhibitor.

    • The amount of inorganic phosphate released during hydrolysis is measured, often using a colorimetric method (e.g., malachite green-based assay).

    • A decrease in phosphate production indicates inhibition of KRAS enzymatic activity.

CCR5 Antagonists for HIV Treatment

Maraviroc is an approved HIV entry inhibitor that functions as a CCR5 antagonist. Analogues replacing Maraviroc's tropane ring with a 3,8-diazabicyclo[3.2.1]octane moiety have been synthesized and tested for antiviral activity.

Mechanism of Action: HIV-1 enters host T-cells by a process involving the viral envelope protein gp120 binding first to the CD4 receptor and then to a coreceptor, most commonly CCR5. The 3,8-diazabicyclo[3.2.1]octane-based analogues, like Maraviroc, are allosteric antagonists of the CCR5 receptor. They bind to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor's extracellular loops. This altered conformation prevents the gp120 protein from effectively binding to CCR5, thereby blocking the fusion of the viral and host cell membranes and preventing viral entry.

Experimental Workflow: Antiviral Neutralization Assay

Antiviral_Workflow Start Start Prepare_Cells Prepare Target Cells (e.g., TZM-bl expressing CD4, CCR5, CXCR4) Start->Prepare_Cells Prepare_Virus Prepare HIV-1 Pseudovirus Stock Start->Prepare_Virus Infect Infect Target Cells with Virus-Compound Mixture Prepare_Cells->Infect Incubate Pre-incubate Virus with Compound Prepare_Virus->Incubate Incubate->Infect Incubate_Post Incubate for 48h Infect->Incubate_Post Measure Measure Luciferase Activity (Viral Entry Readout) Incubate_Post->Measure Analyze Calculate % Infectivity Reduction Measure->Analyze

Figure 3: General Workflow for an HIV-1 Pseudovirus Neutralization Assay.

Experimental Protocols

  • Viral Neutralization Assay:

    • Cell Line: TZM-bl cells, which are engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 Tat promoter, are commonly used.

    • Virus: Pseudoviruses are generated that express the HIV-1 envelope protein of interest but can only undergo a single round of infection.

    • Procedure: The pseudovirus is pre-incubated with serial dilutions of the test compound. This mixture is then added to the TZM-bl cells.

    • Readout: After a set incubation period (e.g., 48 hours), the cells are lysed, and luciferase activity is measured. A reduction in luciferase signal compared to untreated controls indicates that the compound has blocked viral entry.

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, providing a rigid and adaptable scaffold for the synthesis of highly specific and potent pharmacological agents. The derivatives stemming from this single starting material exhibit a remarkable diversity of mechanisms, from modulating ion channels for analgesia to inhibiting critical oncogenic proteins and blocking viral entry. The successful development of these varied compounds underscores the power of scaffold-based drug design and confirms the status of the 3,8-diazabicyclo[3.2.1]octane core as a truly privileged structure in the pursuit of novel therapeutics. Future research will undoubtedly continue to unlock new applications for this versatile and valuable chemical entity.

References

Methodological & Application

Synthesis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate from a benzyl-protected precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the deprotection of a benzyl-protected precursor, specifically 8-benzyl-3,8-diazabicyclo[3.2.1]octane, followed by the introduction of a tert-butoxycarbonyl (Boc) protecting group. This bicyclic diamine scaffold is a key intermediate in the development of various therapeutic agents.[1] The protocol described herein is based on established chemical transformations, ensuring high yield and purity of the final product.

Introduction

3,8-Diazabicyclo[3.2.1]octane derivatives are important structural motifs found in a variety of biologically active compounds. The strategic protection of the two nitrogen atoms is crucial for the selective functionalization of this scaffold. This application note details the synthesis of the mono-Boc protected derivative, this compound, starting from its benzyl-protected precursor. The key transformation is the removal of the benzyl group via catalytic hydrogenation, followed by Boc protection of the more reactive secondary amine.

Reaction Scheme

The overall synthetic strategy involves a two-step process:

  • Debenzylation: Removal of the N-benzyl protecting group from 8-benzyl-3,8-diazabicyclo[3.2.1]octane via catalytic hydrogenation.

  • Boc Protection: Selective protection of the secondary amine at the 8-position with di-tert-butyl dicarbonate (Boc)₂O.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the key synthetic step of debenzylation.

StepReactantProductCatalystSolventYieldPurityReference
Debenzylation8-benzyl-3,8-diazabicyclo[3.2.1]octane3,8-diazabicyclo[3.2.1]octane10% Pd/CEthanol>95%>95%[2][3]

Experimental Protocols

Materials and Equipment
  • 8-benzyl-3,8-diazabicyclo[3.2.1]octane

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer and/or Mass Spectrometer for product characterization

Protocol 1: Debenzylation of 8-benzyl-3,8-diazabicyclo[3.2.1]octane

This procedure describes the removal of the benzyl protecting group via catalytic hydrogenation.

  • Reaction Setup: In a round-bottom flask, dissolve 8-benzyl-3,8-diazabicyclo[3.2.1]octane (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10% by weight of the starting material) to the solution.

  • Hydrogenation: The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 18 hours.[4] The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.[2][4]

  • Solvent Removal: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 3,8-diazabicyclo[3.2.1]octane.[4] The product is often of sufficient purity for the next step.

Protocol 2: Boc Protection of 3,8-diazabicyclo[3.2.1]octane

This procedure describes the selective protection of the 8-position nitrogen with a Boc group.

  • Reaction Setup: Dissolve the crude 3,8-diazabicyclo[3.2.1]octane (1.0 eq) from the previous step in dichloromethane (DCM, 15 mL per gram of starting material).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to afford the pure this compound.[4]

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 8-benzyl-3,8-diazabicyclo[3.2.1]octane 8-benzyl-3,8-diazabicyclo[3.2.1]octane 3,8-diazabicyclo[3.2.1]octane 3,8-diazabicyclo[3.2.1]octane 8-benzyl-3,8-diazabicyclo[3.2.1]octane->3,8-diazabicyclo[3.2.1]octane H₂, 10% Pd/C Ethanol, rt, 18h This compound This compound 3,8-diazabicyclo[3.2.1]octane->this compound (Boc)₂O, Et₃N DCM, rt, 12-18h

Caption: Reaction scheme for the two-step synthesis.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_debenzylation Step 1: Debenzylation cluster_boc_protection Step 2: Boc Protection setup1 Reaction Setup Dissolve starting material in Ethanol catalyst Catalyst Addition Add 10% Pd/C setup1->catalyst hydrogenation Hydrogenation Stir under H₂ atmosphere for 18h catalyst->hydrogenation workup1 Work-up Filter through Celite hydrogenation->workup1 concentrate1 Concentration Remove solvent under reduced pressure workup1->concentrate1 setup2 Reaction Setup Dissolve intermediate in DCM concentrate1->setup2 base Base Addition Add Triethylamine setup2->base boc Boc Anhydride Addition Add (Boc)₂O solution base->boc reaction Reaction Stir for 12-18h boc->reaction workup2 Work-up Aqueous wash reaction->workup2 concentrate2 Purification Dry, concentrate, and purify by chromatography workup2->concentrate2

Caption: Step-by-step experimental workflow diagram.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques.

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.

  • Mass Spectrometry: To confirm the molecular weight of the product (m/z 213 [M+H]⁺).[4]

Safety Precautions

  • Palladium on carbon is flammable and should be handled with care, especially when dry. It is recommended to filter the catalyst while the filter cake is still wet with solvent.

  • Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, a versatile bicyclic diamine building block, in the synthesis of high-value compounds for pharmaceutical research and drug development. Its unique rigid scaffold and orthogonally protected nitrogens make it a crucial component in the construction of complex molecules targeting a range of biological pathways.

Application in the Synthesis of KRAS G12D Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers. The G12D mutation is particularly prevalent and has been a challenging target for therapeutic intervention. This compound serves as a key structural motif in the development of potent and selective noncovalent inhibitors of KRAS G12D, such as MRTX1133.[1][2][3][4][5][6] The bicyclic core provides a rigid framework that can be functionalized to interact with specific pockets of the KRAS G12D protein, leading to the inhibition of its downstream signaling.[1][2]

Experimental Protocol: Synthesis of a KRAS G12D Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate in the development of pyrazoloquinazoline-based KRAS G12D inhibitors, utilizing a nucleophilic aromatic substitution (SNAr) reaction with this compound.

Reaction Scheme:

Materials:

  • 4-Bromo-7,9-dichloro-5-fluoro-2-methyl-2H-pyrazolo[4,3-f]quinazoline (Intermediate 19)

  • This compound

  • Acetonitrile (MeCN)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Methyl tert-butyl ether (MTBE)

  • Petroleum ether

Procedure:

  • To a solution of 4-bromo-7,9-dichloro-5-fluoro-2-methyl-2H-pyrazolo[4,3-f]quinazoline (7.00 g, 20 mmol, 1.0 equiv) in acetonitrile (140 mL) in an oven-dried round-bottom flask, add this compound (5.18 g, 24.4 mmol, 1.2 equiv).

  • Add DIPEA (5.28 mL, 30.3 mmol, 1.5 equiv) to the reaction mixture at room temperature.

  • Stir the reaction mixture for 1 hour under a nitrogen atmosphere.

  • Dilute the reaction mixture with water (50 mL) and ethyl acetate (60 mL) and continue stirring at room temperature for 15 minutes.

  • Extract the product with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Triturate the residue with a 1:1 mixture of MTBE and petroleum ether at room temperature for 30 minutes.

  • Filter the solid product and dry in vacuo to yield tert-butyl-3-(4-bromo-7-chloro-5-fluoro-2-methyl-2H-pyrazolo[4,3-f]quinazolin-9-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (Intermediate 21).

Quantitative Data:

CompoundStarting MaterialReagentSolventYieldPurityReference
Intermediate 21Intermediate 19This compoundMeCN94%>95%
KRAS G12D Signaling Pathway and Inhibition

The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs GTP hydrolysis, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway. MRTX1133 and similar inhibitors bind to the switch II pocket of the KRAS G12D mutant protein, locking it in an inactive conformation and preventing downstream signaling.[1]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SOS1 SOS1 (GEF) EGFR->SOS1 Growth Factor Signal KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation SOS1->KRAS_GDP Promotes GDP/GTP Exchange GAP GAP GAP->KRAS_GTP MRTX1133 MRTX1133 (Inhibitor) MRTX1133->KRAS_GTP Inhibits

KRAS G12D signaling pathway and the inhibitory action of MRTX1133.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective against cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This compound is a recognized building block in the synthesis of potent PARP inhibitors.[7] The diazabicyclic core can be elaborated to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, thereby competitively inhibiting its enzymatic activity.

Experimental Workflow: General Synthesis of a PARP Inhibitor

The following workflow outlines a general synthetic strategy for incorporating the this compound moiety into a PARP inhibitor scaffold.

PARP_Inhibitor_Synthesis A Heterocyclic Core C Coupling Reaction (e.g., S N Ar, Buchwald-Hartwig) A->C B tert-butyl 3,8-diazabicyclo [3.2.1]octane-8-carboxylate B->C D Boc-Protected Intermediate C->D E Boc Deprotection (e.g., TFA, HCl) D->E F Free Amine Intermediate E->F G Further Functionalization F->G H Final PARP Inhibitor G->H PARP_Signaling cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 activates DSB Double-Strand Break (DSB) SSB->DSB leads to (if unrepaired) BER Base Excision Repair (BER) PARP1->BER recruits repair proteins Survival Cell Survival BER->Survival DNA Repair HR Homologous Recombination (HR) DSB->HR repaired by Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis leads to (in HR deficient cells) HR->Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits

References

Application Notes and Protocols: Reductive Amination Using tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reductive amination of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate. This versatile bicyclic amine is a valuable building block in medicinal chemistry and drug discovery, offering a rigid scaffold for the synthesis of complex molecules.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This compound is an ideal substrate for this reaction, as the secondary amine at the 3-position is a potent nucleophile, while the Boc-protected nitrogen at the 8-position remains unreactive under typical reductive amination conditions. This allows for selective functionalization at the 3-position.

A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃). It is a mild and selective reagent that tolerates a wide range of functional groups and often provides high yields with minimal side products.

General Reaction Scheme

The general workflow for the reductive amination of this compound involves the reaction of the amine with an aldehyde or ketone in the presence of a suitable reducing agent, typically sodium triacetoxyborohydride, in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents Amine This compound Reaction Reductive Amination Amine->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Reaction Solvent Solvent (e.g., THF, DCM) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Substituted Product Purification->Product

General workflow for reductive amination.

Experimental Protocols & Data

The following section details specific protocols for the reductive amination of this compound with various carbonyl compounds.

Protocol 1: Reaction with Tetrahydrofuran-3-one

This protocol describes the synthesis of tert-butyl 3-(tetrahydrofuran-3-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate.

Experimental Procedure:

  • To a solution of this compound hydrochloride (300 mg, 1.21 mmol) in tetrahydrofuran (THF, 5 mL) is added tetrahydrofuran-3-one (114.21 mg, 1.33 mmol).

  • Sodium triacetoxyborohydride (349.78 mg, 1.57 mmol) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired product.

Reactant/ReagentMolar Eq.
This compound HCl1.0
Tetrahydrofuran-3-one1.1
Sodium triacetoxyborohydride1.3
Stoichiometry for reaction with tetrahydrofuran-3-one.
Protocol 2: Synthesis of a Substituted Pyridinyl Derivative

This protocol outlines the synthesis of tert-butyl 3-(2-amino-3-nitropyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, a key intermediate in the synthesis of Tyk2 inhibitors.[1]

Experimental Procedure:

  • Combine this compound and the corresponding substituted nitropyridine in a suitable solvent.

  • The reaction is carried out under conditions analogous to a reductive amination, though specific details of the reducing agent were not provided in the source document. A common choice for such transformations is sodium triacetoxyborohydride.

  • After the reaction is complete, the mixture is cooled and concentrated in vacuo.

  • The residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 2/1) to give the product as a yellow solid.

Reactant/ReagentMolar Eq.Yield
This compound1.079.0%[1]
4-chloro-3-nitro-2-aminopyridine1.1 (Assumed)
Reaction data for the synthesis of a pyridinyl derivative.[1]

Signaling Pathway Context

The products derived from these reductive amination protocols are often designed as inhibitors of specific biological pathways implicated in disease. For instance, the synthesized Tyk2 inhibitor is designed to interfere with the Janus kinase (JAK) signaling pathway, which is crucial for cytokine signaling involved in inflammatory and autoimmune diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (e.g., Tyk2) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Inhibitor Synthesized Inhibitor (e.g., Tyk2 Inhibitor) Inhibitor->JAK Inhibition

Simplified JAK/STAT signaling pathway and inhibitor action.

Summary and Applications

Reductive amination of this compound is a robust and versatile method for introducing a wide range of substituents at the 3-position of this bicyclic scaffold. The resulting N-substituted products are valuable intermediates in the synthesis of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics. The protocols described herein provide a foundation for the development of novel molecules for drug discovery and development.

References

Deprotection of the Boc Group in tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. The 3,8-diazabicyclo[3.2.1]octane scaffold is a key structural motif in numerous biologically active compounds and pharmaceutical drug candidates. Consequently, the efficient and clean deprotection of its Boc-protected derivatives, such as tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, is a critical step in the synthesis of these target molecules. This document provides detailed application notes and protocols for the deprotection of the Boc group from this specific bicyclic diamine, offering a comparative overview of common acidic methodologies.

Reaction Overview

The deprotection of the Boc group is typically achieved through acid-catalyzed cleavage. The mechanism involves the protonation of the carbamate oxygen, followed by the fragmentation of the protonated intermediate to form the free amine, carbon dioxide, and a stable tert-butyl cation. The choice of acid and solvent system can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

Comparative Data of Deprotection Methods

The following table summarizes common methods for the deprotection of the Boc group in derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold, providing a comparison of reaction conditions and reported outcomes.

MethodReagent(s)Solvent(s)TemperatureTimeYieldNotes
Method 1: TFA/DCM Trifluoroacetic Acid (TFA)Dichloromethane (DCM)-5 °C to rt1 hQuantitativeA common and highly effective method. The reaction is typically clean, and the product is obtained as the trifluoroacetate salt. The volatility of TFA and DCM facilitates removal during work-up.[1]
Method 2: HCl in Dioxane 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane1,4-DioxaneRoom Temp.2-16 hHighA widely used alternative to TFA. The product precipitates as the hydrochloride salt, which can often be isolated by filtration. Reaction times can vary depending on the substrate.[2] This method is reported to be selective for Nα-Boc groups in the presence of tert-butyl esters and ethers.[3][4][5]
Method 3: TFA/H₂SO₄ Trifluoroacetic Acid (TFA), Sulfuric AcidNone (neat) or organic solvent65 °C10 hGoodA harsher method suitable for more resistant Boc groups. The use of sulfuric acid accelerates the deprotection. This method has been reported for a related 8-azabicyclo[3.2.1]octane system.

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is adapted from the deprotection of a complex molecule containing the 3,8-diazabicyclo[3.2.1]octane core and is expected to be highly effective for this compound.[1]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add trifluoroacetic acid (TFA) (e.g., 5-10 eq) to the stirred solution.

  • Stir the reaction mixture at -5 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • The resulting residue is the trifluoroacetate salt of 3,8-diazabicyclo[3.2.1]octane. If a solid is desired, trituration with a solvent like diethyl ether can be performed to induce precipitation, followed by filtration.

  • The crude product can be used directly in the next step or purified further if necessary.

Method 2: Deprotection using 4 M HCl in 1,4-Dioxane

This is a general and widely used protocol for Boc deprotection.[2][3][4][5]

Materials:

  • This compound

  • 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • 1,4-Dioxane (optional, as a co-solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere (optional)

  • Rotary evaporator

  • Diethyl ether (for washing)

  • Filtration apparatus

Procedure:

  • To a round-bottom flask containing this compound (1.0 eq), add a solution of 4 M HCl in 1,4-dioxane. The substrate can be dissolved in a minimal amount of dioxane before adding the HCl solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can range from 2 to 16 hours. Often, the deprotected product will precipitate out of the solution as the hydrochloride salt.

  • Once the reaction is complete, if a precipitate has formed, it can be collected by filtration, washed with diethyl ether, and dried under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Chemical Reaction

Caption: Chemical transformation during Boc deprotection.

Experimental Workflow

Experimental_Workflow General Workflow for Boc Deprotection start Start dissolve Dissolve Boc-protected amine in anhydrous solvent start->dissolve cool Cool reaction mixture (e.g., 0 °C or -5 °C) dissolve->cool add_acid Add acid reagent (TFA or HCl solution) dropwise cool->add_acid react Stir at specified temperature and time add_acid->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up: Remove solvent and excess acid monitor->workup Reaction complete isolate Isolate product (as salt or free base) workup->isolate purify Purify if necessary (recrystallization, chromatography) isolate->purify end End purify->end

Caption: Step-by-step experimental workflow.

Method Selection Guide

Decision_Tree Choosing a Boc Deprotection Method start Start: Need to deprotect Boc-3,8-diazabicyclo[3.2.1]octane acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive tfa_method Use TFA in DCM (Method 1) acid_sensitive->tfa_method No hcl_method Consider HCl in Dioxane (Method 2 for potential selectivity) acid_sensitive->hcl_method Yes (e.g., t-butyl esters) mild_method Explore milder, alternative methods (e.g., Lewis acids, thermal - not detailed here) acid_sensitive->mild_method Yes (highly sensitive groups)

Caption: Decision guide for method selection.

References

Application Notes and Protocols: Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate scaffold is a cornerstone in modern medicinal chemistry, offering a rigid bicyclic framework that is instrumental in the design of novel therapeutics. Its conformational rigidity allows for the precise spatial orientation of pharmacophoric groups, enhancing interactions with biological targets.[1] This versatile building block has been successfully incorporated into a diverse range of drug candidates targeting various diseases, including cancer, neurological disorders, and pain management. The tert-butyloxycarbonyl (Boc) protecting group at the N-8 position provides a convenient handle for synthetic modifications, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR).[2]

Therapeutic Applications

Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have demonstrated significant potential across multiple therapeutic areas:

  • Anticancer Agents: This scaffold has been utilized in the development of potent and selective inhibitors of oncogenic proteins like KRAS-G12D. The rigid structure of the diazabicyclooctane moiety can facilitate critical interactions within the target protein's binding site.[1][3]

  • Monoamine Transporter Inhibitors: The scaffold is a key component in the design of ligands for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These compounds have potential applications in the treatment of depression, ADHD, and other neuropsychiatric disorders.[2][4]

  • Analgesics: As analogues of the potent natural analgesic epibatidine, derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized and shown to exhibit significant analgesic effects, primarily through interaction with nicotinic acetylcholine receptors (nAChRs).[5]

Quantitative Biological Data

The following tables summarize the biological activity of various compounds incorporating the 3,8-diazabicyclo[3.2.1]octane scaffold.

Table 1: Anticancer Activity of KRAS-G12D Inhibitors

CompoundTargetAssayIC50 (µM)Cell Line
10c KRAS-G12DAnti-proliferation1.40Panc1
10k KRAS-G12DEnzymatic Inhibition0.009-
PROTAC 26a KRAS-G12DAnti-proliferation3-5Panc1
PROTAC 26b KRAS-G12DAnti-proliferation3-5Panc1

Data sourced from a study on novel KRAS-G12D inhibitors.[3][6]

Table 2: Monoamine Transporter Binding Affinity

CompoundTransporterKᵢ (nM)
22e DAT4.0
22g DAT3.9

Data from structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives.[2][4]

Table 3: Nicotinic Acetylcholine Receptor Binding Affinity

CompoundReceptor SubtypeKᵢ (nM)
1a (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane) α4β2 nAChR4.1 ± 0.21

Data for an epibatidine analogue with analgesic properties.[5]

Experimental Protocols

Protocol 1: Synthesis of a KRAS-G12D Inhibitor Derivative

This protocol describes the synthesis of a key intermediate in the development of pyrazoloquinazoline-based KRAS-G12D inhibitors, starting from this compound.

Materials:

  • 4-Bromo-7,9-dichloro-5-fluoro-2-methyl-2H-pyrazolo[4,3-f]quinazoline (Compound 19 )

  • This compound (Compound 20 )

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN)

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried round-bottom flask, add a solution of compound 19 (7.00 g, 20 mmol, 1.0 equiv) in MeCN (140 mL).

  • To this solution, add this compound (20 ) (5.18 g, 24.4 mmol, 1.2 equiv) and DIPEA (5.28 mL, 30.3 mmol, 1.5 equiv) at room temperature.

  • Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture in vacuo to remove the solvent.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired product.

This protocol is adapted from the supplementary information of a study on novel KRAS G12D inhibitors.[7]

Protocol 2: MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of compounds containing the 3,8-diazabicyclo[3.2.1]octane scaffold on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Panc1)

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) in a humidified atmosphere (e.g., 37°C, 5% CO₂).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of test compounds for the dopamine transporter.

Materials:

  • Source of DAT (e.g., rat striatal tissue homogenates or cell lines expressing human DAT)

  • Radioligand (e.g., [³H]WIN 35,428)

  • Test compound

  • Reference compound for non-specific binding (e.g., cocaine or GBR-12909)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge to pellet the membranes and wash to remove endogenous substances. Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known DAT inhibitor (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a concentration near its Kd.

  • Incubation: Initiate the binding reaction by adding 100 µL of the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Scaffold This compound Deprotection Boc Deprotection Scaffold->Deprotection Acidic Conditions Functionalization N-Arylation / N-Alkylation Deprotection->Functionalization Derivative Target Derivative Functionalization->Derivative

Caption: General synthetic workflow for derivatization.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Synaptic_cleft Dopamine Dopamine_vesicle->Synaptic_cleft Release DAT Dopamine Transporter (DAT) Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Reuptake Dopamine_receptor Dopamine Receptors Synaptic_cleft->Dopamine_receptor Binding Inhibitor DAT Inhibitor (Scaffold-based) Inhibitor->DAT Blocks Reuptake Signaling Downstream Signaling Dopamine_receptor->Signaling

Caption: Mechanism of action for DAT inhibitors.

Agonist nAChR Agonist (Scaffold-based) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds and Activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection Promotes

Caption: nAChR agonist signaling pathway.

References

Application Notes and Protocols: Isoquinolinone Derivatives for PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key nuclear enzyme that plays a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs). In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, resulting in a synthetic lethal effect. This has established PARP-1 as a validated therapeutic target in oncology. Isoquinolinone derivatives have emerged as a promising class of potent and selective PARP-1 inhibitors, with several compounds demonstrating significant anti-tumor activity.

These application notes provide a comprehensive overview of the use of isoquinolinone derivatives as PARP-1 inhibitors, including detailed protocols for their synthesis and evaluation, quantitative data on their inhibitory activity, and visualizations of the underlying biological pathways and experimental workflows.

PARP-1 Signaling in DNA Repair

Upon detection of a DNA single-strand break, PARP-1 is recruited to the site of damage. This binding event triggers a conformational change in the enzyme, activating its catalytic domain. PARP-1 then utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, including histones. This process, known as PARylation, creates a scaffold that recruits other essential DNA repair factors to the damaged site, facilitating the repair process. Isoquinolinone-based inhibitors typically act by competing with NAD+ for the catalytic site of PARP-1, thereby preventing PAR chain formation and disrupting the DNA repair cascade.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break PARP1_inactive Inactive PARP-1 DNA_SSB->PARP1_inactive recruits PARP1_active Active PARP-1 PARP1_inactive->PARP1_active activates NAM Nicotinamide PARP1_active->NAM releases PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR catalyzes synthesis of NAD NAD+ NAD->PARP1_active substrate DNA_Repair_Factors DNA Repair Factors (e.g., XRCC1, DNA Ligase III) PAR->DNA_Repair_Factors recruits Repair DNA Repair DNA_Repair_Factors->Repair Isoquinolinone Isoquinolinone Inhibitor Isoquinolinone->PARP1_active inhibits

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair.

Quantitative Data: PARP-1 Inhibitory Activity of Isoquinolinone Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of isoquinolinone and related heterocyclic derivatives against PARP-1. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDScaffoldPARP-1 IC50 (nM)Reference
Olaparib Phthalazinone27.89[1]
Compound 12c Quinazolinone30.38[1]
Compound 5c Isoquinolinone-Naphthoquinone2.4[2]
Compound 5d Isoquinolinone-Naphthoquinone4.8[2]
BYK49187 Imidazoquinolinone~4.4 (pIC50 = 8.36)[3]
BYK204165 Isoquinolindione~44.7 (pIC50 = 7.35)[3]
Compound 34 NaphthyridinonePotent (specific value not stated)[4]
Dihydroisoquinolone 1a Dihydroisoquinolone13,000
Isoquinolone 1b Isoquinolone9,000
Benzamido isoquinolone 2 Isoquinolone13,900

Experimental Protocols

I. Synthesis of a 3,4-Dihydroisoquinolin-1(2H)-one Derivative

This protocol describes a general two-step synthesis for a 3,4-dihydroisoquinolin-1(2H)-one derivative, a common scaffold for PARP-1 inhibitors, based on the Castagnoli-Cushman reaction followed by amidation.

Step 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve homophthalic anhydride (1 equivalent) in a suitable solvent such as toluene or dioxane.

  • Addition of Reagents: Add the desired imine or an equivalent (e.g., from an aldehyde and an amine, 1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired carboxylic acid intermediate.

Step 2: Amidation to Form the Final Isoquinolinone Derivative

  • Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agents: Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure isoquinolinone derivative.

Synthesis_Workflow cluster_synthesis Synthesis of Isoquinolinone Derivative Start Start: Homophthalic Anhydride + Imine Step1 Step 1: Castagnoli-Cushman Reaction (Toluene, Reflux) Start->Step1 Intermediate Intermediate: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid Step1->Intermediate Step2 Step 2: Amidation (HATU, DIPEA, Amine in DCM) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Final_Product Final Product: Isoquinolinone Derivative Purification->Final_Product Experimental_Workflow cluster_workflow Drug Discovery and Evaluation Workflow Synthesis Synthesis of Isoquinolinone Derivatives In_Vitro_Assay In Vitro Enzymatic Assay (IC50 Determination) Synthesis->In_Vitro_Assay Screening Cellular_Assay Cellular PARP Inhibition Assay (Western Blot) In_Vitro_Assay->Cellular_Assay Validation Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization SAR Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Promising Candidates Preclinical_Dev Preclinical Development In_Vivo_Studies->Preclinical_Dev

References

N-Alkylation of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a versatile bicyclic diamine scaffold extensively utilized in medicinal chemistry. The presence of a nucleophilic secondary amine at the 3-position, with the 8-position protected by a tert-butoxycarbonyl (Boc) group, allows for selective functionalization to generate a diverse range of molecules with potential therapeutic applications. N-substituted derivatives of this scaffold have been shown to be potent ligands for monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), as well as nicotinic acetylcholine receptors (nAChRs). This application note provides detailed experimental protocols for the N-alkylation of this compound via two common methods: direct alkylation with alkyl halides and reductive amination with aldehydes and ketones.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of this compound.

Table 1: Direct N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzyl bromideTriethylamineAcetonitrile50565[1]
Substituted benzyl chloridesTriethylamineAcetonitrileReflux18Not specified
p-Methoxybenzyl chloride (PMBCl)DIPEAAcetonitrileReflux1888[2]

Table 2: Reductive Amination with Aldehydes and Ketones

Carbonyl CompoundReducing AgentSolventTemperatureReaction TimeYield (%)
Aromatic aldehydesSodium triacetoxyborohydrideDichloromethane (DCM) or 1,2-Dichloroethane (DCE)Room Temperature12-24 hGenerally high (specific yields vary with substrate)
Aliphatic ketonesSodium cyanoborohydrideMethanolRoom Temperature12-24 hGenerally high (specific yields vary with substrate)
Various aldehydes and ketonesPhenylsilaneTolueneReflux4-6 hGood to excellent (specific yields vary with substrate)[3]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate.

Materials:

  • This compound

  • Benzyl bromide

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (0.5 g, 2.35 mmol).

  • Dissolve the starting material in acetonitrile (20 mL).

  • Add triethylamine (0.5 mL, 3.6 mmol) to the solution.

  • Add benzyl bromide (0.31 mL, 2.6 mmol) dropwise to the stirred solution.

  • Under a nitrogen atmosphere, gradually heat the reaction mixture to 50°C.

  • Maintain the reaction at 50°C for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate. A 65% yield has been reported for this reaction.[1]

Protocol 2: Reductive Amination with an Aromatic Aldehyde

This protocol provides a general procedure for the N-alkylation of this compound with an aromatic aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in anhydrous DCM or DCE.

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Visualizations

experimental_workflow cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination start_A This compound reaction_A Reaction in Solvent (e.g., Acetonitrile) Heat (optional) start_A->reaction_A reagents_A Alkyl Halide (R-X) Base (e.g., TEA, DIPEA) reagents_A->reaction_A workup_A Aqueous Workup & Extraction reaction_A->workup_A purification_A Column Chromatography workup_A->purification_A product_A N-Alkyl-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate purification_A->product_A start_B This compound imine_formation Imine/Iminium Ion Formation start_B->imine_formation reagents_B Aldehyde/Ketone (R'COR'') reagents_B->imine_formation reduction Reduction imine_formation->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reduction workup_B Aqueous Workup & Extraction reduction->workup_B purification_B Column Chromatography workup_B->purification_B product_B N-Alkyl-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate purification_B->product_B

Caption: Experimental workflows for direct N-alkylation and reductive amination.

signaling_pathway cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron Dopamine (DA) da DA presynaptic:f1->da postsynaptic Postsynaptic Neuron DA Receptors dat Dopamine Transporter (DAT) dat->presynaptic:f0 da_vesicle Dopamine Vesicles da_vesicle->presynaptic:f1 Release da->postsynaptic:f1 Binding da->dat Reuptake compound N-Substituted 3,8-Diazabicyclo[3.2.1]octane Derivative compound->dat Inhibition

References

Application Note: Large-Scale Synthesis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the large-scale synthesis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, a key building block in medicinal chemistry and drug development. The described synthetic route is a robust, multi-step process commencing from readily available starting materials. This document outlines the complete experimental procedures, including reagent quantities, reaction conditions, and purification methods suitable for scaling up production. All quantitative data, such as yields and purity, are summarized in tables for clarity. A comprehensive workflow diagram is also provided to visualize the synthetic pathway.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its rigid bicyclic structure provides a unique scaffold for the development of novel therapeutic agents. The presence of a Boc-protected nitrogen at the 8-position and a free secondary amine at the 3-position allows for selective functionalization, making it a versatile tool in the design of complex molecular architectures. This document details a reliable and scalable synthetic protocol to produce this important compound in high purity.

Synthetic Pathway Overview

The overall synthetic strategy involves a four-step process starting from cis-1-benzylpyrrolidine-2,5-dicarboxylic acid. The key steps include the formation of a dibenzyl-protected bicyclic dione, followed by reduction of the amide functionalities, subsequent debenzylation to yield the core diamine, and finally, selective Boc-protection at the N8 position.

SynthesisWorkflow A cis-1-Benzylpyrrolidine- 2,5-dicarboxylic acid B 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]- octane-2,4-dione A->B Benzylamine, Heat C 3,8-Dibenzyl-3,8- diazabicyclo[3.2.1]octane B->C LiAlH4, THF D 3,8-Diazabicyclo[3.2.1]octane C->D H2, Pd/C, EtOH E tert-Butyl 3,8-diazabicyclo[3.2.1]- octane-8-carboxylate D->E (Boc)2O, TEA, DCM

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

This step involves the condensation of cis-1-benzylpyrrolidine-2,5-dicarboxylic acid with benzylamine to form the bicyclic dione.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid249.2724.9 g0.10
Benzylamine107.1511.8 g0.11
Xylene-250 mL-

Procedure:

  • A mixture of cis-1-benzylpyrrolidine-2,5-dicarboxylic acid and benzylamine in xylene is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction mixture is refluxed for 12-18 hours until the theoretical amount of water has been collected.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure dione.

Product Yield Purity Physical State
3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione75-85%>98%White solid
Step 2: Synthesis of 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane

The dione from the previous step is reduced to the corresponding dibenzylated diamine using a strong reducing agent.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione320.4032.0 g0.10
Lithium aluminum hydride (LiAlH₄)37.9511.4 g0.30
Anhydrous Tetrahydrofuran (THF)-500 mL-

Procedure:

  • To a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione in anhydrous THF is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-16 hours.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.

  • The resulting precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude product.

  • Purification can be achieved by column chromatography on silica gel.

Product Yield Purity Physical State
3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane80-90%>97%Viscous oil
Step 3: Synthesis of 3,8-Diazabicyclo[3.2.1]octane

The benzyl protecting groups are removed by catalytic hydrogenation to yield the core diamine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane292.4329.2 g0.10
Palladium on carbon (10% Pd/C)-2.9 g-
Ethanol (EtOH)-300 mL-
Hydrogen gas (H₂)-50 psi-

Procedure:

  • 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane is dissolved in ethanol.

  • 10% Palladium on carbon is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24-48 hours.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which is often used in the next step without further purification.

Product Yield Purity Physical State
3,8-Diazabicyclo[3.2.1]octaneQuantitative>95%Waxy solid
Step 4: Synthesis of this compound

The final step is the selective protection of the more sterically accessible and more nucleophilic N8 nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,8-Diazabicyclo[3.2.1]octane112.1711.2 g0.10
Di-tert-butyl dicarbonate ((Boc)₂O)218.2521.8 g0.10
Triethylamine (TEA)101.1910.1 g0.10
Dichloromethane (DCM)-250 mL-

Procedure:

  • To a solution of 3,8-diazabicyclo[3.2.1]octane and triethylamine in dichloromethane at 0 °C, a solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • The reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final product.

Product Yield Purity Physical State
This compound85-95%>99%White solid

Characterization Data

Compound Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compoundC₁₁H₂₀N₂O₂212.294.15 (br s, 2H), 3.05 (d, J=12.0 Hz, 2H), 2.75 (dd, J=12.0, 2.0 Hz, 2H), 1.90-1.80 (m, 2H), 1.70-1.60 (m, 2H), 1.45 (s, 9H). (Note: Signal for NH proton may be broad and variable).154.5, 79.2, 55.0, 50.5, 35.5, 28.5.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of this compound. The procedures are well-defined and yield the target compound in high purity and good overall yield, making it suitable for use in demanding applications such as pharmaceutical research and development. The clear presentation of experimental details and quantitative data is intended to facilitate the successful implementation of this synthesis on a laboratory or pilot-plant scale.

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate.

Frequently Asked Questions (FAQs)

1. What are the common synthetic routes to prepare this compound?

There are several established methods for the synthesis of this compound, each with its own advantages and challenges. The primary routes include:

  • Route A: Boc Protection of a Precursor This typically involves the protection of one of the nitrogen atoms of a 3,8-diazabicyclo[3.2.1]octane precursor with a tert-butoxycarbonyl (Boc) group.

  • Route B: Reductive Amination This method can involve the reaction of a suitable ketone or aldehyde with an amine, followed by reduction to form the bicyclic structure.

  • Route C: Cycloaddition Reactions 1,3-dipolar cycloaddition of 3-oxidopyraziniums with appropriate dipolarophiles can yield the desired bicyclic core.[1][2]

  • Route D: Intramolecular Cyclization (e.g., Heck Reaction) Palladium-catalyzed intramolecular cyclization of a suitably functionalized acyclic precursor can be employed to construct the bicyclic system.[3][4][5]

2. I am observing a low yield during the Boc protection step. What are the potential causes and solutions?

Low yields in Boc protection can stem from several factors. Here are some common issues and how to address them:

  • Incomplete reaction: The amine starting material may be a weak nucleophile or sterically hindered. Consider adding a catalyst like 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents) to activate the Boc anhydride.[6] Increasing the reaction temperature may also improve the rate, but should be monitored to avoid side reactions.[7]

  • Poor solubility of starting material: Ensure your solvent fully dissolves the amine precursor. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[7]

  • Di-Boc protection: Primary amines can sometimes undergo double Boc protection. To minimize this, use a controlled stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O), typically around 1.1 equivalents.[7]

  • Hydrolysis of Boc anhydride: Ensure anhydrous reaction conditions, as moisture can hydrolyze the (Boc)₂O reagent.

3. How can I achieve selective mono-Boc protection of the 3,8-diazabicyclo[3.2.1]octane scaffold?

Selective mono-protection of a symmetric diamine can be challenging. A common strategy is to protonate one of the amino groups to render it less nucleophilic. This can be achieved by adding one equivalent of an acid, such as hydrochloric acid, prior to the addition of the Boc anhydride.[8]

4. During purification, I am having trouble separating my product from unreacted starting material and di-Boc byproduct. What are some purification strategies?

  • Acid-base extraction: Utilize the basicity of the unprotected amine group. The mono-Boc protected product and any unreacted diamine can be extracted into an acidic aqueous solution, leaving the non-basic di-Boc byproduct in the organic layer. The aqueous layer can then be basified and the desired product extracted with an organic solvent.

  • Column chromatography: Silica gel chromatography is a standard method for purification. While Boc-protected amines are generally stable on silica, prolonged exposure to acidic silica should be avoided.[9] A solvent system with a small amount of a basic modifier, like triethylamine, can help prevent product degradation on the column.

Troubleshooting Guides

Problem: Unexpected Side Product Formation in Cycloaddition Reactions

Symptoms:

  • NMR and mass spectrometry data indicate the presence of an isomer.

  • The reaction yield of the desired 3,8-diazabicyclo[3.2.1]octane is lower than expected.

Possible Cause: In the 1,3-dipolar cycloaddition of 3-oxidopyraziniums, the formation of the isomeric 2,5-diazabicyclo[2.2.2]octane can occur.[1] This is believed to happen through a rearrangement of the desired [3.2.1] adduct.[1]

Solutions:

  • Reaction Conditions: Carefully optimize the reaction temperature and time. Shorter reaction times may favor the kinetic [3.2.1] product.

  • Substrate Choice: The steric and electronic properties of the substituents on both the 3-oxidopyrazinium and the dipolarophile can influence the product distribution.[1] Experimenting with different protecting groups or electron-withdrawing/donating groups may improve selectivity.

  • Purification: The two isomers often have different polarities and may be separable by careful column chromatography.

Problem: Low Yield and/or Poor Selectivity in Heck Cyclization

Symptoms:

  • Low conversion of the starting material.

  • Formation of multiple products, including regioisomers from β-hydride elimination.

  • Decomposition of the starting material or product.

Possible Causes:

  • Catalyst poisoning: The nitrogen atoms in the substrate can coordinate to the palladium catalyst, inhibiting its activity.[10]

  • Suboptimal reaction conditions: The choice of palladium source, ligand, base, and solvent are all critical for a successful Heck reaction.[11]

  • Lack of regioselectivity in β-hydride elimination: This can be an issue with certain substrates, leading to a mixture of alkene isomers.[11]

Solutions:

  • Ligand Selection: Employing sterically bulky phosphine ligands can sometimes mitigate catalyst poisoning by preventing strong coordination of the substrate's nitrogen atoms to the palladium center.[10]

  • Optimization of Reaction Parameters: A thorough screening of reaction conditions is often necessary. This includes varying the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., PPh₃, BINAP), the base (e.g., Et₃N, K₂CO₃, Ag₃PO₄), and the solvent (e.g., DMF, NMP, DMSO).[11]

  • Substrate Design: If regioselectivity of the β-hydride elimination is a problem, consider modifying the substrate to favor the formation of the desired product. For example, using an allylsilane as the terminating unit in the cyclization can lead to a single product.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection

ParameterMethod 1: Standard Boc ProtectionMethod 2: DMAP CatalysisMethod 3: Acid-mediated Mono-protection
Starting Material 3,8-diazabicyclo[3.2.1]octane3,8-diazabicyclo[3.2.1]octane3,8-diazabicyclo[3.2.1]octane
Reagents (Boc)₂O, Triethylamine(Boc)₂O, DMAPHCl, (Boc)₂O, Base
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Methanol/Water
Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Typical Yield Variable, risk of di-protectionGenerally higher for weak nucleophilesGood for mono-protected product
Key Consideration Stoichiometry of (Boc)₂O is criticalDMAP is catalyticPrecise addition of 1 eq. of acid

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of 3,8-diazabicyclo[3.2.1]octane
  • Dissolve 3,8-diazabicyclo[3.2.1]octane (1.0 eq) in a suitable solvent such as methanol at 0 °C.

  • Slowly add one equivalent of a solution of hydrochloric acid (e.g., 1M in diethyl ether) dropwise while stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Add a base, such as triethylamine (2.2 eq), to neutralize the hydrochloride salt and facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup, typically involving extraction with an organic solvent and washing with brine.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Final Product 3,8-diazabicyclo[3.2.1]octane 3,8-diazabicyclo[3.2.1]octane Boc Protection Boc Protection 3,8-diazabicyclo[3.2.1]octane->Boc Protection Acyclic Precursor Acyclic Precursor Reductive Amination Reductive Amination Acyclic Precursor->Reductive Amination Heck Cyclization Heck Cyclization Acyclic Precursor->Heck Cyclization 3-Oxidopyrazinium 3-Oxidopyrazinium Cycloaddition Cycloaddition 3-Oxidopyrazinium->Cycloaddition This compound This compound Boc Protection->this compound Reductive Amination->this compound Cycloaddition->this compound Heck Cyclization->this compound

Caption: Overview of synthetic routes.

Troubleshooting_Boc_Protection start Low Yield in Boc Protection q1 Is unreacted starting material present? start->q1 q2 Is di-Boc product observed? q1->q2 No sol1a Increase reaction time or temperature. q1->sol1a Yes sol2 Use 1.0-1.1 eq. of (Boc)2O. q2->sol2 Yes sol3 Check for moisture. Use anhydrous conditions. q2->sol3 No sol1b Add DMAP catalyst. sol1a->sol1b

Caption: Troubleshooting low yield in Boc protection.

References

Technical Support Center: Purification of tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Question Answer/Troubleshooting Steps
My compound is not moving off the baseline on the TLC plate with standard solvent systems like ethyl acetate/hexane. What should I do? This compound is a relatively polar and basic compound. You will likely need a more polar and potentially basic solvent system. • Increase Polarity: Start by increasing the proportion of the polar solvent (e.g., ethyl acetate or methanol). • Add a Basic Modifier: To counteract interactions with acidic silica gel, which can cause streaking or poor mobility, add a small amount of a basic modifier to your eluent. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (often as a mixture of Dichloromethane:Methanol:Ammonia).[1] A reported eluent system is 1% ammonia:9% methanol:90% dichloromethane.[1]
My compound is streaking badly on the TLC plate and the column. How can I improve the peak shape? Streaking is a common issue with basic compounds like this one on silica gel due to strong interactions with acidic silanol groups. • Use a Basic Modifier: As mentioned above, adding a base like triethylamine or using an ammonia-containing eluent system will neutralize the acidic sites on the silica and lead to sharper bands.[2] • Deactivate the Silica: You can pre-treat your silica gel by slurrying it in the eluent containing the basic modifier before packing the column.
I see my product eluting, but it's spread across many fractions (tailing). How can I get a more concentrated elution? Peak tailing can be caused by several factors.[2] • Optimize the Eluent: The eluent may not be strong enough to move the compound efficiently. Once the compound starts to elute, you can try slightly increasing the polarity of the mobile phase to accelerate its movement down the column and sharpen the band.[3] • Check for Overloading: Loading too much sample can lead to tailing. Ensure you are using an appropriate amount of silica gel relative to your crude product (typically a 50:1 to 100:1 ratio by weight). • Flow Rate: A flow rate that is too fast can also cause tailing as the compound doesn't have enough time to equilibrate between the stationary and mobile phases.[4]
I can't seem to separate my product from a close-running impurity. What are my options? Improving separation requires optimizing the chromatography conditions. • Solvent System Refinement: Test a variety of solvent systems with different selectivities. For example, try substituting ethyl acetate with acetone or using a gradient elution.[5][6] • Use a Gradient Elution: A shallow gradient of increasing polarity can help resolve closely eluting compounds. For example, starting with 8:1 hexane/ethyl acetate and gradually moving to 3:1 has been reported for similar compounds.[5][6] • Column Dimensions: A longer, narrower column can provide better resolution than a short, wide one.
My compound seems to have decomposed on the column. Is this possible? While this compound is generally stable, prolonged exposure to acidic silica gel can potentially lead to degradation, such as hydrolysis of the Boc-protecting group.[3] • Test for Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.[3] • Minimize Contact Time: Purify the compound as quickly as possible. • Use Deactivated Silica or an Alternative Stationary Phase: If stability is a major concern, consider using deactivated silica gel or an alternative stationary phase like alumina.[3]
Summary of Eluent Systems

The following table summarizes eluent systems that have been used for the purification of this compound and related structures.

Stationary PhaseEluent SystemGradient/IsocraticNotes
Silica GelDichloromethane:Methanol:Ammonia (90:9:1)[1]IsocraticA good starting point for basic compounds.
Silica GelPetroleum Ether:Ethyl Acetate (5:1 to 3:1)[6]GradientEffective for separating less polar impurities.
Silica GelHexane:Ethyl Acetate (8:1 to 3:1)[5]GradientAnother common gradient for this class of compounds.
Silica GelPetroleum Ether:Ethyl Acetate (1:1)[7]IsocraticA moderately polar system.
Detailed Experimental Protocol: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound on silica gel.

1. Preparation of the Eluent and Slurry:

  • Select an appropriate eluent system based on TLC analysis. A common starting point is a mixture of Dichloromethane, Methanol, and Ammonium Hydroxide (e.g., 90:9:1 v/v/v).[1]

  • Prepare a sufficient volume of the chosen eluent to pack the column and run the entire purification.

  • In a beaker, add silica gel (typically 50-100 times the weight of your crude sample) to a portion of the eluent to create a slurry.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.[4]

  • Drain the excess eluent until the solvent level is just at the top of the sand.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[4] Using a pipette, carefully add the sample solution to the top of the silica bed.[4] Allow the sample to absorb completely into the silica.

  • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the packed column.[4]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Maintain a constant flow rate. A rate that is too slow can lead to band broadening due to diffusion, while a rate that is too fast may not allow for proper equilibration, resulting in poor separation.[4]

5. Analysis of Fractions:

  • Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing them (e.g., with a potassium permanganate stain, as amine-containing compounds are often UV-inactive).

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_column Column Setup cluster_run Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Eluent eluent_prep Prepare Eluent tlc->eluent_prep slurry_prep Prepare Silica Slurry eluent_prep->slurry_prep pack_column Pack Column with Silica Slurry slurry_prep->pack_column add_sand Add Protective Sand Layer pack_column->add_sand load_sample Load Crude Sample (Wet or Dry) add_sand->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate product Pure Product evaporate->product

Caption: Workflow for column chromatography purification.

References

Technical Support Center: Synthesis of Diazabicyclo[3.2.1]octane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of diazabicyclo[3.2.1]octane scaffolds. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

Issue 1: Low Yield and Formation of Rearranged Byproducts

Question: My 1,3-dipolar cycloaddition reaction using a 3-oxidopyrazinium ylide to form a 3,8-diazabicyclo[3.2.1]octane is giving low yields of the desired product and I'm observing significant formation of a diazabicyclo[2.2.2]octane isomer and a tricyclic lactone-lactam. What is happening and how can I minimize these side products?

Answer: This is a common issue in this synthetic route. The initially formed 3,8-diazabicyclo[3.2.1]octane can undergo a Wagner-Meerwein type rearrangement to the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane scaffold.[1][2][3] This rearrangement is often acid-catalyzed. When using acrylic acid as the dipolarophile, the [2.2.2] intermediate can further undergo intramolecular lactonization to form a stable tricyclic lactone-lactam byproduct.[1][2][3]

Troubleshooting Steps:

  • Choice of Dipolarophile: The structure of the acrylate dipolarophile significantly influences the reaction outcome. Electron-withdrawing groups on the acrylate can favor the desired cycloaddition, while bulky substituents may promote the rearrangement.[3] The use of acrylic acid is a known driver for the formation of the tricyclic lactone-lactam.[1][2][3]

  • Reaction Time and Temperature: Monitor the reaction closely and minimize reaction times. Prolonged reaction times can lead to increased formation of the rearranged products.[3] While higher temperatures may be required for less reactive dipolarophiles, they can also lead to decomposition.[3]

  • pH Control: Since the rearrangement can be acid-catalyzed, ensure the reaction medium is not acidic. The use of a non-nucleophilic base might be beneficial if acidic conditions are suspected.

  • Purification: The polarity of the desired product and the byproducts can be different. Careful flash chromatography can be used to separate the desired 3,8-diazabicyclo[3.2.1]octane from the rearranged isomers.

Issue 2: Low Yields in Cyclization Reactions due to Intermolecular Polymerization

Question: I am attempting an intramolecular cyclization to form the diazabicyclo[3.2.1]octane core, but I am getting very low yields and a significant amount of polymeric material. How can I improve the yield of the desired bicyclic product?

Answer: Intermolecular side reactions, leading to dimers and polymers, are a frequent problem in cyclization reactions, especially when the rate of the intramolecular reaction is not significantly higher than the intermolecular one. This is a well-documented issue in similar syntheses, such as the Robinson-Schöpf synthesis of tropinone. The key to favoring the desired intramolecular cyclization is to maintain a very low concentration of the reactive intermediates.

Troubleshooting Steps:

  • High-Dilution Conditions: Running the reaction at a very low concentration (e.g., <0.01 M) significantly favors the intramolecular pathway over the intermolecular one. This is known as the Ruggli-Ziegler dilution principle.

  • Slow Addition of Reagents: Instead of adding all reagents at once, use a syringe pump to slowly add the acyclic precursor to the reaction mixture over an extended period. This maintains a low steady-state concentration of the reactive species, minimizing intermolecular reactions.

  • pH Optimization: For reactions involving amines and carbonyls, such as a double Mannich reaction, the pH is critical. The reaction should be buffered at a pH that keeps the amine nucleophilic enough for the intramolecular reaction to proceed efficiently without promoting side reactions. For the Robinson-Schöpf synthesis, a pH range of 5-9 has been shown to significantly improve yields.

Issue 3: Formation of Di-protected Byproducts

Question: During the protection of one of the nitrogen atoms in the diazabicyclo[3.2.1]octane scaffold, I am getting a significant amount of the di-protected product, which is difficult to separate and reduces the yield of my desired mono-protected intermediate. How can I improve the selectivity for mono-protection?

Answer: Achieving selective mono-protection of a diamine can be challenging due to the similar reactivity of the two nitrogen atoms. The formation of a di-protected byproduct is a common issue.

Troubleshooting Steps:

  • Stoichiometry of the Protecting Reagent: Carefully control the stoichiometry of the protecting group reagent. Using slightly less than one equivalent of the reagent can help to minimize di-protection, although this may result in some unreacted starting material.

  • Slow Addition: Add the protecting group reagent slowly to the solution of the diamine. This can help to favor the mono-protected product.

  • Choice of Protecting Group and Conditions: The steric bulk of the protecting group can influence selectivity. A bulkier protecting group may favor mono-protection. The reaction conditions (solvent, temperature, base) can also be optimized to improve selectivity.

  • Deprotection of the Di-protected Byproduct: If a significant amount of the di-protected product is formed, it can sometimes be isolated and subjected to selective deprotection of one of the protecting groups, if they are orthogonal, or a partial deprotection if they are the same.

Issue 4: Unwanted Aminolysis of Ester Functional Groups

Question: My synthesis of a diazabicyclo[3.2.1]octane derivative that contains an ester group is showing evidence of amide formation as a side product. What is causing this and how can I prevent it?

Answer: The presence of both an amine (the diazabicyclo scaffold) and an ester in the same molecule or reaction mixture can lead to an intramolecular or intermolecular aminolysis side reaction, where the amine attacks the ester to form an amide. This is a known reactivity pattern for esters and amines.

Troubleshooting Steps:

  • Protecting Groups: Ensure that all amine functionalities that are not intended to react are adequately protected before introducing or manipulating ester groups.

  • Milder Reaction Conditions: If the aminolysis is occurring during a subsequent reaction step, try to perform that step under milder conditions (e.g., lower temperature, shorter reaction time).

  • Choice of Ester: If possible, use a more sterically hindered ester (e.g., a tert-butyl ester instead of a methyl ester) to reduce the rate of the aminolysis reaction.

  • Reaction Sequence: Re-evaluate the synthetic route to see if the ester functionality can be introduced at a later stage after the sensitive amine groups have been reacted or protected.

Quantitative Data

Table 1: Influence of Dipolarophile on the Yield of 3,8-Diazabicyclo[3.2.1]octane vs. Rearranged Products

DipolarophileReaction Time (h)Temperature (°C)Yield of [3.2.1]octane (%)Yield of [2.2.2]octane (%)Yield of Tricyclic Lactone-Lactam (%)Reference
Methyl acrylate0.75Room Temp73Traces-[1][2][3]
tert-Butyl acrylate1.5Room Temp637-[1][2][3]
Methyl crotonate6Room Temp51Not Detected-[1][2][3]
Methyl cinnamate48013Not Detected-[3]
Methyl 2-phenylacrylate5Room TempNot Detected40-[1][2][3]
Acrylic acid0.75Room TempMixtureMixture71 (after 10 days)[1][2][3]

Table 2: Impact of Reaction Conditions on the Yield of Tropinone (an 8-azabicyclo[3.2.1]octane derivative) in the Robinson-Schöpf Synthesis

Reaction ConditionsYield (%)Reference
Original Robinson Synthesis (1917)17[4]
Schöpf's modification (physiological pH)70-85[5]
Subsequent improvements>90[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,8-Diazabicyclo[3.2.1]octanes via 1,3-Dipolar Cycloaddition

This protocol is adapted from the synthesis described by Riesco-Llach et al.[1][2][3]

Materials:

  • 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide

  • Appropriate acrylate dipolarophile (1.5 equivalents)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide (1 equivalent) in dichloromethane, add triethylamine (1.1 equivalents) at room temperature to generate the 3-oxidopyrazinium ylide in situ.

  • To this solution, add the corresponding acrylate dipolarophile (1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. Reaction times can vary from 45 minutes to several hours depending on the dipolarophile.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol mixtures) to isolate the desired 3,8-diazabicyclo[3.2.1]octane product.

Protocol 2: General Strategy to Minimize Intermolecular Polymerization in Intramolecular Cyclizations

This protocol provides a general workflow for optimizing intramolecular cyclization reactions to form bicyclic amines.

  • Setup for High Dilution and Slow Addition:

    • Set up a reaction vessel with a magnetic stirrer and a reflux condenser (if heating is required).

    • Use a syringe pump to control the addition of the acyclic precursor.

  • Reaction Execution:

    • Prepare a solution of the acyclic precursor in a suitable solvent. The concentration should be low (e.g., 0.01 M).

    • In the reaction vessel, place the solvent and any other reagents required for the cyclization (e.g., a base or a catalyst).

    • Heat or cool the reaction vessel to the desired temperature.

    • Using the syringe pump, add the solution of the acyclic precursor to the reaction vessel over a prolonged period (e.g., 4-12 hours).

    • After the addition is complete, continue to stir the reaction mixture until completion (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Perform a standard aqueous work-up to remove any salts or water-soluble impurities.

    • Purify the crude product by column chromatography to isolate the desired diazabicyclo[3.2.1]octane.

Visualizations

Side_Reaction_Pathway_1 cluster_start Starting Materials 3-Oxidopyrazinium 3-Oxidopyrazinium Desired_Product 3,8-Diazabicyclo[3.2.1]octane (Desired Product) 3-Oxidopyrazinium->Desired_Product 1,3-Dipolar Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Desired_Product Rearranged_Product 2,5-Diazabicyclo[2.2.2]octane (Rearranged Byproduct) Desired_Product->Rearranged_Product Wagner-Meerwein Rearrangement (Acid-catalyzed) Tricyclic_Product Tricyclic Lactone-Lactam (Byproduct from Acrylic Acid) Rearranged_Product->Tricyclic_Product Intramolecular Lactonization (with Acrylic Acid)

Caption: Reaction pathway showing the formation of the desired 3,8-diazabicyclo[3.2.1]octane and its rearrangement to side products.

Troubleshooting_Workflow_Polymerization Start Low Yield of Bicyclic Product & High Polymer Formation Check_Concentration Is the reaction run under high dilution (<0.01 M)? Start->Check_Concentration Implement_Dilution Implement high dilution conditions. Check_Concentration->Implement_Dilution No Check_Addition Is slow addition of the precursor being used? Check_Concentration->Check_Addition Yes Implement_Dilution->Check_Addition Implement_Slow_Addition Use a syringe pump for slow addition. Check_Addition->Implement_Slow_Addition No Check_pH Is the pH of the reaction optimized and controlled? Check_Addition->Check_pH Yes Implement_Slow_Addition->Check_pH Implement_pH_Control Use a buffer to maintain optimal pH. Check_pH->Implement_pH_Control No Success Improved Yield of Bicyclic Product Check_pH->Success Yes Implement_pH_Control->Success

Caption: Troubleshooting workflow for low yields due to intermolecular polymerization in cyclization reactions.

Aminolysis_Side_Reaction Start Diazabicyclo[3.2.1]octane with Ester Group Desired_Product Desired Product (Ester Intact) Start->Desired_Product Desired Reaction Side_Product Amide Byproduct (from Aminolysis) Start->Side_Product Aminolysis Side Reaction (Intra- or Intermolecular)

Caption: Diagram illustrating the aminolysis side reaction of an ester-containing diazabicyclo[3.2.1]octane derivative.

References

Technical Support Center: Optimization of Reaction Conditions for Boc Protection of 3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective mono-Boc protection of 3,8-diazabicyclo[3.2.1]octane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the mono-Boc protection of 3,8-diazabicyclo[3.2.1]octane?

A1: The main challenge is the formation of the di-Boc-protected byproduct. Since 3,8-diazabicyclo[3.2.1]octane is a diamine, both nitrogen atoms can react with the Boc-anhydride reagent. Achieving high selectivity for the mono-protected product requires careful control of the reaction conditions.

Q2: What is the most effective general strategy to achieve selective mono-Boc protection of a diamine like 3,8-diazabicyclo[3.2.1]octane?

A2: A highly effective and widely used "one-pot" protocol involves the selective deactivation of one of the amino groups through mono-protonation.[1] By adding one equivalent of an acid, one of the amine groups is converted to its ammonium salt, which makes it non-nucleophilic. The remaining free amine can then selectively react with di-tert-butyl dicarbonate ((Boc)₂O) to yield the desired mono-protected product in high yield.[1]

Q3: Can column chromatography be used to purify the mono-Boc-protected product?

A3: Yes, column chromatography on silica gel is a common and viable method for purifying mono-Boc-protected diamines. While the Boc group is sensitive to strong acids, it is generally stable under the conditions of silica gel chromatography.

Q4: My purified mono-Boc-protected 3,8-diazabicyclo[3.2.1]octane is an oil and difficult to handle. What can I do?

A4: If the purified product is an oil, it can often be converted to a solid salt (e.g., hydrochloride or tartrate) for easier handling, storage, and weighing.

Q5: Which of the two nitrogen atoms in 3,8-diazabicyclo[3.2.1]octane is more reactive towards Boc protection?

A5: The relative reactivity of the N3 and N8 positions can be influenced by steric and electronic factors. In the absence of directing groups, the N8 nitrogen is generally less sterically hindered and may react preferentially. However, the specific reaction conditions can influence the selectivity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired mono-Boc-protected product. Formation of di-Boc-protected byproduct: The stoichiometry of the reaction may be incorrect, or the addition of the Boc-anhydride was too fast.Control Stoichiometry: Carefully control the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine. Using a slight excess of the diamine can favor mono-protection. Slow Addition: A very slow, dropwise addition of the (Boc)₂O solution over an extended period can help prevent the formation of the di-Boc product. Use of an Acid: Employ the mono-protonation strategy by adding one equivalent of an acid like HCl or TFA before the addition of (Boc)₂O.[1][2][3]
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
Difficulty in purifying the mono-Boc-protected product. Similar polarity of products: The mono-Boc-protected product, di-Boc-protected product, and unreacted diamine can have similar polarities, making chromatographic separation challenging.Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Using a different stationary phase, such as basic alumina, can also be effective.
Product degradation during workup or purification. Acidic conditions: The Boc protecting group is labile to strong acids.Avoid Strong Acids: During workup, use a mild base for neutralization and avoid prolonged exposure to acidic conditions. If using silica gel chromatography, ensure the silica is neutral.
Inconsistent results between batches. Variability in reagents or conditions: The purity of the starting diamine, the concentration of the acid solution, or ambient temperature fluctuations can affect the outcome.Standardize Procedures: Ensure all reagents are of high purity and that reaction conditions (temperature, addition rates, stirring speed) are kept consistent between batches.

Data Presentation

Table 1: Example Reaction Conditions for Boc Protection of a 3,8-diazabicyclo[3.2.1]octane Derivative

ReactantReagentsSolventTemperature (°C)Time (h)Yield (mono-Boc)Yield (di-Boc)Reference
Diamine 8(Boc)₂O, Et₃NCH₂Cl₂0165%16%[4]

Note: In this specific example, the protection was carried out on a substituted 3,8-diazabicyclo[3.2.1]octane (diamine 8 in the cited literature).

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection using the Mono-Protonation Strategy

This protocol is a general and highly effective method for the selective mono-Boc protection of diamines.[1][2][3]

1. Mono-protonation of the Diamine: a. Dissolve 3,8-diazabicyclo[3.2.1]octane (1.0 eq.) in a suitable solvent such as methanol or dichloromethane at 0 °C. b. Slowly add one equivalent of a solution of hydrochloric acid (e.g., 1M in diethyl ether or generated in situ from trimethylsilyl chloride or thionyl chloride in methanol) dropwise to the stirred solution of the diamine.[3] c. Allow the mixture to stir for 30 minutes at 0 °C to ensure the formation of the mono-hydrochloride salt.

2. Boc Protection: a. To the solution containing the mono-protonated diamine, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq.) dissolved in the same solvent. b. Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.0 eq.), to the reaction mixture. c. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

3. Workup and Purification: a. Once the reaction is complete, concentrate the mixture under reduced pressure. b. Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Separate the organic layer, and wash it with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-Boc-protected 3,8-diazabicyclo[3.2.1]octane.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Mono-Protonation cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Workup & Purification start Start with 3,8-diazabicyclo[3.2.1]octane dissolve Dissolve in Solvent (e.g., MeOH) start->dissolve add_acid Add 1 eq. HCl at 0°C dissolve->add_acid stir_protonation Stir for 30 min add_acid->stir_protonation add_boc Add (Boc)₂O (1.0-1.1 eq.) stir_protonation->add_boc add_base Add Base (e.g., Et₃N) add_boc->add_base react Stir at RT (2-12h) add_base->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Isolated Mono-Boc Product purify->product

Caption: Experimental workflow for selective mono-Boc protection.

troubleshooting_low_yield start Low Yield of Mono-Boc Product cause1 Di-protection is the major byproduct start->cause1 cause2 Incomplete Reaction (Starting material remains) start->cause2 solution1a Check Stoichiometry (Use slight excess of diamine) cause1->solution1a solution1b Slow down addition of (Boc)₂O cause1->solution1b solution1c Implement Mono-Protonation Strategy (add 1 eq. acid) cause1->solution1c solution2a Increase Reaction Time (Monitor by TLC/LC-MS) cause2->solution2a solution2b Increase Reaction Temperature moderately cause2->solution2b

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: N-Boc Deprotection of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-Boc deprotection of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize this crucial synthetic step. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to ensure successful deprotection.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the N-Boc deprotection of this compound, offering potential causes and actionable solutions.

Q1: My N-Boc deprotection reaction is slow or incomplete. What should I do?

A1: Sluggish or incomplete reactions are common and can often be resolved by adjusting the reaction conditions. Several factors could be at play:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, and the rate of cleavage can be highly dependent on the acid's strength and concentration.[1][2]

  • Low Reaction Temperature: Many deprotection protocols are run at room temperature, but sterically hindered substrates like the diazabicyclo[3.2.1]octane system might require elevated temperatures to proceed at a reasonable rate.[3]

  • Steric Hindrance: The bicyclic structure of the substrate can sterically hinder the approach of the acid to the carbamate group, slowing down the reaction.[3]

Recommended Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) from a typical 20% to 50%, or consider using neat TFA for a short period if your molecule is stable under these conditions.[1][3]

  • Switch to a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is often more potent than TFA/DCM for stubborn deprotections.[3][4]

  • Elevate the Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-50 °C, while monitoring for potential side reactions.

Q2: I am observing significant byproduct formation. How can I minimize side reactions?

A2: The primary byproduct in Boc deprotection arises from the intermediate tert-butyl cation (t-Bu⁺).[5][6] This highly reactive electrophile can alkylate nucleophilic sites on your starting material or product, a reaction known as t-butylation.[1][6]

Recommended Solutions:

  • Use a Scavenger: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. Scavengers are compounds that are more nucleophilic than your substrate and will preferentially react with the t-butyl cation.[1] Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole.[4]

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired deprotection.

Q3: How do I choose between TFA and HCl for the deprotection?

A3: Both TFA and HCl are effective reagents for Boc deprotection, but they have different properties that may make one more suitable for your specific application.[4]

  • TFA (Trifluoroacetic Acid): Typically used in DCM, it is a strong acid that effectively cleaves the Boc group.[4] The resulting trifluoroacetate salt is often an oil, which can complicate purification.[4]

  • HCl (Hydrogen Chloride): Often used as a solution in dioxane or ethyl acetate, HCl can be a more potent deprotecting agent.[3][4] The resulting hydrochloride salt is frequently a crystalline solid, which can be easily isolated and purified by filtration.[3][4]

For the 3,8-diazabicyclo[3.2.1]octane system, clean removal of the Boc group can be achieved with either TFA in dichloromethane or hydrochloric acid.[7]

Comparative Data: Common Deprotection Conditions

The following table summarizes common conditions for N-Boc deprotection, allowing for easy comparison.

Reagent SystemTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeCommon Scavengers
TFA / DCM20-50% (v/v)Dichloromethane (DCM)0 - Room Temp30 min - 4 hTriisopropylsilane (TIS), Anisole
HCl / Dioxane4 M1,4-DioxaneRoom Temp1 - 4 hAnisole, Thioanisole
Aqueous H₃PO₄85%Tetrahydrofuran (THF)Room Temp - 50°C2 - 12 hNot typically required
ZnBr₂ / DCM~4 equivalentsDichloromethane (DCM)Room Temp1 - 6 hNot typically required

Experimental Protocols

Below are detailed methodologies for common N-Boc deprotection procedures.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M).

  • If using a scavenger, add triisopropylsilane (1.1 equivalents) to the solution.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add the 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product will often precipitate as the hydrochloride salt.[3]

  • The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[3]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting N-Boc Deprotection start Start: N-Boc Deprotection check_completion Reaction Incomplete? start->check_completion side_products Side Products Observed? check_completion->side_products No increase_acid Increase Acid Conc. or Temp. check_completion->increase_acid Yes add_scavenger Add Scavenger (e.g., TIS, Anisole) side_products->add_scavenger Yes success Successful Deprotection side_products->success No increase_acid->check_completion stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) increase_acid->stronger_acid add_scavenger->side_products optimize_temp Optimize Temperature (Lower) add_scavenger->optimize_temp BocDeprotectionMechanism Acid-Catalyzed Boc Deprotection Mechanism cluster_reactants Reactants cluster_products Products boc_amine Boc-Protected Amine protonated_carbamate Protonated Carbamate boc_amine->protonated_carbamate + H⁺ acid H⁺ (Acid) acid->protonated_carbamate fragmentation Fragmentation protonated_carbamate->fragmentation free_amine Free Amine fragmentation->free_amine co2 CO₂ fragmentation->co2 tbutyl_cation tert-Butyl Cation (t-Bu⁺) fragmentation->tbutyl_cation ReagentSelection Reagent Selection Guide start Starting Material Properties acid_sensitive Other Acid-Sensitive Groups Present? start->acid_sensitive sterically_hindered Sterically Hindered Substrate? acid_sensitive->sterically_hindered No milder_acid Use Milder Acid (e.g., aq. H₃PO₄) acid_sensitive->milder_acid Yes desired_salt Desired Salt Form? sterically_hindered->desired_salt No hcl_dioxane Use 4M HCl in Dioxane sterically_hindered->hcl_dioxane Yes hcl_salt HCl Salt (Crystalline) desired_salt->hcl_salt HCl tfa_salt TFA Salt (Often Oily) desired_salt->tfa_salt TFA lewis_acid Consider Lewis Acid (e.g., ZnBr₂) milder_acid->lewis_acid tfa_dcm Use TFA in DCM hcl_salt->hcl_dioxane tfa_salt->tfa_dcm

References

Stability of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate under various experimental conditions. The following FAQs and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 8. The Boc group is known to be sensitive to acidic conditions but is generally stable in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1] The bicyclic core structure is robust under typical synthetic conditions.

Q2: Under what acidic conditions is this compound unstable?

A2: The compound is unstable in the presence of strong acids, which will cleave the Boc protecting group. This deprotection is a common synthetic transformation. Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl) in organic solvents, or other strong acids will efficiently remove the Boc group to yield the corresponding secondary amine.[1][2]

Q3: Is the compound stable in mildly acidic aqueous solutions?

A3: While prolonged exposure to even mild acids should be approached with caution, the Boc group is generally more stable at a pH above 4.[3] For reactions or workups in mildly acidic aqueous solutions (pH 4-7), significant degradation is not typically expected over short periods at room temperature. However, for extended reaction times or elevated temperatures, a preliminary stability test is recommended.

Q4: What is the stability of the compound under basic conditions?

A4: this compound is generally stable under a wide range of basic conditions.[4][5] The Boc protecting group is resistant to cleavage by common bases such as sodium hydroxide, potassium carbonate, and tertiary amines (e.g., triethylamine).[5]

Q5: Are there any specific basic conditions that could cause degradation?

A5: While generally stable, extremely harsh basic conditions (e.g., high concentrations of strong base at elevated temperatures for extended periods) could potentially lead to unforeseen reactions, though the primary mode of degradation for Boc-protected amines is acid-catalyzed cleavage. For most standard synthetic protocols involving bases, the compound is expected to remain intact.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected deprotection of the Boc group during a reaction. The reaction conditions may be inadvertently acidic. This can be due to acidic reagents, byproducts, or impurities.Carefully check the pH of your reaction mixture. If possible, run the reaction under buffered or strictly neutral/basic conditions. Consider using a non-acidic workup procedure.
Low yield or recovery of the compound after an aqueous workup. The aqueous layer during extraction might have been too acidic, causing partial or complete cleavage of the Boc group and loss of the more water-soluble deprotected product into the aqueous phase.Ensure the pH of the aqueous phase is neutral or slightly basic (pH 7-8) before extraction. Use a saturated solution of a mild base like sodium bicarbonate for washing if necessary.
The compound appears to be degrading during storage. Improper storage conditions, such as exposure to acidic vapors in the laboratory atmosphere or storage in non-inert containers.Store the compound in a tightly sealed container in a cool, dry place away from acidic substances. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
Side reactions observed at the secondary amine (position 3). The secondary amine at position 3 is a nucleophile and can react with electrophiles present in the reaction mixture.This is expected reactivity of the free amine. If this position needs to be unreactive, it must be protected with an orthogonal protecting group prior to your desired reaction.

Data Presentation

Summary of Stability under Various Conditions

Condition Reagent/pH Temperature Stability Primary Outcome
Strongly Acidic TFA, HCl (in organic solvent)0°C to Room TempUnstableRapid cleavage of the Boc group.
Mildly Acidic pH 4-6 (aqueous)Room TemperatureGenerally Stable (short term)Minimal degradation expected.
Neutral pH 7 (aqueous)Room TemperatureStableNo significant degradation.
Basic NaOH, K₂CO₃, Et₃NRoom TemperatureStableCompound remains intact.

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection under Acidic Conditions

This protocol describes a general procedure for the removal of the Boc protecting group from this compound.

Reagents and Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction can be exothermic and may evolve CO₂ and isobutene gas; ensure adequate ventilation.

  • Stir the reaction at room temperature for 1 to 3 hours. Monitor the progress of the reaction by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, 3,8-diazabicyclo[3.2.1]octane.

Protocol 2: Assessing Stability in a Buffered Solution

This protocol provides a framework for testing the stability of the compound at a specific pH over time.

Reagents and Materials:

  • This compound

  • A suitable buffer solution (e.g., phosphate or acetate buffer) at the desired pH

  • A co-solvent if needed to dissolve the compound (e.g., acetonitrile or methanol)

  • HPLC or LC-MS system for analysis

  • Thermostatically controlled incubator or water bath

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • In a series of vials, add a small aliquot of the stock solution to the buffer solution at the desired pH. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the pH.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from a vial.

  • Immediately quench any potential degradation by neutralizing the sample if it is acidic or basic.

  • Analyze the sample by HPLC or LC-MS to determine the percentage of the intact compound remaining.

  • Plot the percentage of the remaining compound versus time to determine the stability profile under the tested conditions.

Mandatory Visualizations

Acidic_Degradation_Pathway reactant This compound protonation Protonation of Carbonyl Oxygen reactant->protonation H⁺ (e.g., TFA) intermediate Protonated Intermediate protonation->intermediate cleavage Cleavage of tert-Butyl Group intermediate->cleavage products 3,8-Diazabicyclo[3.2.1]octane + Isobutene + CO₂ cleavage->products

Caption: Acid-catalyzed deprotection pathway.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) sample_prep Add Aliquot to Buffered Solution (pH X) stock->sample_prep incubate Incubate at Controlled Temperature sample_prep->incubate sampling Withdraw Samples at Time Points incubate->sampling quench Quench Reaction sampling->quench analyze Analyze by HPLC/LC-MS quench->analyze

Caption: Experimental workflow for stability testing.

References

Navigating Purity: A Technical Guide to Common Impurities in Commercial tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is paramount to the success and reproducibility of their experiments. This technical support guide provides a comprehensive overview of common impurities that may be encountered in commercial batches of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, a key building block in the synthesis of various pharmaceutical agents.

This guide offers troubleshooting advice in a question-and-answer format to address specific issues related to impurities, detailed experimental protocols for their detection, and a summary of potential impurities in a structured table for easy reference.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing an unexpected peak in the HPLC analysis of my batch of this compound. What could it be?

A1: Unexpected peaks in your HPLC chromatogram could be attributed to several factors, including starting materials, byproducts of the synthesis, or degradation products. Based on the common synthetic route, which involves the protection of 3,8-diazabicyclo[3.2.1]octane with di-tert-butyl dicarbonate (Boc anhydride), potential impurities include:

  • Unreacted 3,8-diazabicyclo[3.2.1]octane: Incomplete reaction can lead to the presence of the starting diamine.

  • Di-Boc protected 3,8-diazabicyclo[3.2.1]octane: Over-reaction can result in the protection of both nitrogen atoms.

  • tert-Butanol: A common byproduct from the decomposition of Boc anhydride.

  • Residual Solvents: Solvents used during the synthesis and purification process may be present.

To identify the unknown peak, it is recommended to use a mass spectrometer (MS) detector coupled with your HPLC system (LC-MS). The mass of the impurity can provide significant clues to its identity.

Q2: My NMR spectrum shows signals that do not correspond to the desired product. How can I identify these impurities?

A2: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for identifying impurities.

  • A singlet around δ 1.2 ppm in the ¹H NMR spectrum that does not integrate correctly with the tert-butyl protons could indicate the presence of tert-butanol .

  • Signals corresponding to the unprotected 3,8-diazabicyclo[3.2.1]octane may be observed if the reaction was incomplete.

  • The presence of a second tert-butyl signal could suggest the formation of the di-Boc protected species .

Comparison of your spectrum with reference spectra of the suspected impurities can aid in their identification.

Q3: How can I test for residual solvents in my sample?

A3: The recommended method for analyzing residual solvents is Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector. A headspace autosampler is typically used for sample introduction. This technique allows for the separation and quantification of volatile organic compounds that may have been used as solvents during the manufacturing process (e.g., Dichloromethane, Tetrahydrofuran, Ethyl acetate, Heptane).

Common Impurity Profile

The following table summarizes potential impurities in commercial this compound, their potential sources, and common analytical methods for their detection.

Impurity NameStructurePotential SourceTypical Analytical Method
3,8-Diazabicyclo[3.2.1]octaneC₆H₁₂N₂Incomplete reaction of the starting material.HPLC-MS, ¹H NMR
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate (Di-Boc)C₁₆H₂₈N₂O₄Over-reaction during the Boc protection step.HPLC-MS, ¹H NMR
tert-Butanol(CH₃)₃COHByproduct of the Boc protection reaction and degradation of Boc anhydride.GC-FID/MS, ¹H NMR
Residual SolventsVariesUsed during synthesis and purification (e.g., DCM, THF, Ethyl Acetate, Heptane).Headspace GC-FID/MS

Experimental Protocols

Purity Determination and Impurity Profiling by HPLC-UV/MS

Objective: To determine the purity of this compound and identify potential non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • MS Detection: ESI positive mode, scan range m/z 100-1000.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the area percentage of the main peak to determine purity.

  • Analyze the mass spectra of any impurity peaks to propose their structures.

Analysis of Residual Solvents by Headspace GC-MS

Objective: To identify and quantify residual solvents in the sample.

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.

  • Headspace Autosampler.

GC-MS Conditions:

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.

  • Injector Temperature: 220°C.

  • Transfer Line Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35-350.

Headspace Conditions:

  • Vial Equilibration Temperature: 80°C.

  • Vial Equilibration Time: 30 minutes.

  • Loop Temperature: 90°C.

  • Transfer Line Temperature: 100°C.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not interfere with the analysis.

  • Seal the vial immediately.

Data Analysis:

  • Identify residual solvents by comparing their mass spectra and retention times with those of known standards.

  • Quantify the solvents using a calibration curve prepared with certified reference standards.

Impurity Identification Workflow

cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Resolution start Commercial Batch of This compound hplc_nmr Perform HPLC-UV/MS and ¹H NMR Analysis start->hplc_nmr purity_check Purity Meets Specification? hplc_nmr->purity_check identify_impurities Identify Unknown Peaks/ Signals using MS and NMR databases purity_check->identify_impurities No pass Batch Passes QC purity_check->pass Yes gc_analysis Perform Headspace GC-MS for Residual Solvents identify_impurities->gc_analysis impurity_quant Quantify Identified Impurities gc_analysis->impurity_quant source_id Determine Source of Impurity (Starting Material, Byproduct, Degradation) impurity_quant->source_id repurify Repurify Batch (e.g., Recrystallization, Chromatography) source_id->repurify retest Retest Purified Batch repurify->retest purity_check2 Purity Meets Specification? retest->purity_check2 fail Contact Supplier/ Reject Batch purity_check2->pass Yes purity_check2->fail No

Caption: Workflow for the identification and resolution of impurities.

Technical Support Center: Stereoselective Synthesis of Diazabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges in the stereoselective synthesis of diazabicyclo[3.2.1]octane derivatives. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your synthetic efforts.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis.

Issue 1: Low Diastereoselectivity in Cycloaddition Reactions

Question: My [3+2] or [4+3] cycloaddition reaction to form the diazabicyclo[3.2.1]octane core is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Low diastereoselectivity is a common challenge and can be influenced by several factors. Here are some troubleshooting steps:

  • Catalyst Choice: The nature of the catalyst is critical. For instance, in copper-catalyzed cycloadditions of 2-arylaziridines and cyclopentadienes, the choice of the copper salt and ligand can significantly impact the stereochemical outcome.[1][2] If you are using a generic catalyst, consider screening a range of catalysts with different steric and electronic properties. For metal-catalyzed reactions, varying the ligand on the metal can tune the chiral environment of the reaction.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) can enhance diastereoselectivity by favoring the transition state with the lower activation energy. A systematic temperature screen is advisable.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Non-polar solvents often favor higher stereoselectivity in organocatalyzed and some metal-catalyzed reactions. It is recommended to screen a range of solvents (e.g., toluene, dichloromethane, THF, acetonitrile).

  • Substrate Modification: The steric and electronic properties of your substrates play a crucial role. Introducing bulky substituents on either the dipole or the dipolarophile can create a greater steric bias for the approach of the reactants, leading to higher diastereoselectivity.

Issue 2: Competing Intermolecular Side Reactions and Polymerization

Question: My intramolecular cyclization to form the diazabicyclo[3.2.1]octane is giving a very low yield, and I observe a significant amount of polymeric material. What is the likely cause and how can I fix it?

Answer: The formation of polymeric material suggests that intermolecular reactions are outcompeting your desired intramolecular cyclization. This is a classic challenge in ring-forming reactions.[3]

  • High-Dilution Conditions: Running the reaction under high-dilution conditions (e.g., <0.01 M) is the most effective way to favor intramolecular cyclization. This is based on the Ruggli-Ziegler dilution principle, which states that at very low concentrations, the probability of the two ends of the same molecule finding each other is higher than the probability of two different molecules reacting.

  • Slow Addition of Reagents: A syringe pump can be used for the slow and controlled addition of one of the starting materials. This maintains a low instantaneous concentration of the reactive species, further suppressing intermolecular side reactions.[3]

  • pH Control: For reactions involving pH-sensitive functional groups, such as the Robinson-Schöpf type synthesis of the related 8-azabicyclo[3.2.1]octane core, strict pH control is essential. The intramolecular Mannich reaction, for example, is favored in a narrow pH range (typically 4-5).[3] Using a non-nucleophilic buffer, like a citrate buffer, can help maintain the optimal pH.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving stereoselective synthesis of diazabicyclo[3.2.1]octane derivatives?

A1: Several key strategies are employed:

  • Intramolecular [3+2] Cycloaddition of Azomethine Ylides: This is a powerful method for constructing the pyrrolidine ring of the bicyclic system. Stereocontrol can be achieved by using a chiral auxiliary on the azomethine ylide or by employing a chiral catalyst.

  • Copper-Catalyzed Formal [4+3] Cycloaddition: This method, using 2-arylaziridines and a substituted cyclopentadiene, can provide the bridged azabicyclo[3.2.1]octane scaffold with high diastereoselectivity.[1][2]

  • 1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums: These azomethine ylides react with dipolarophiles like acrylates to form the diazabicyclo[3.2.1]octane core. The stereochemistry of the product can be influenced by the substituents on both the pyrazinium ring and the dipolarophile.[4]

  • Substrate Control: Incorporating a chiral element into the starting material can direct the stereochemical outcome of the cyclization reaction.

Q2: How can I determine the stereochemistry of my diazabicyclo[3.2.1]octane products?

A2: A combination of spectroscopic and analytical techniques is typically used:

  • NMR Spectroscopy: 1D and 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful for determining the relative stereochemistry of the protons on the bicyclic scaffold.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.

  • Chiral HPLC or SFC: Chiral chromatography can be used to separate enantiomers and determine the enantiomeric excess (ee) of your product.

Q3: Can I use computational methods to predict the stereochemical outcome of my reaction?

A3: Yes, computational studies, particularly using Density Functional Theory (DFT), can be very insightful. DFT calculations can be used to model the transition states of the different possible stereochemical pathways. The calculated energy differences between these transition states can help predict which diastereomer or enantiomer will be favored. This approach has been used to understand the regio- and stereoselectivity of 1,3-dipolar cycloadditions of 3-oxidopyraziniums.[4]

Quantitative Data

The following tables summarize quantitative data on the diastereoselectivity and yields of selected stereoselective syntheses of diazabicyclo[3.2.1]octane and related azabicyclo[3.2.1]octane derivatives.

Table 1: Diastereoselective Copper-Catalyzed Formal [4+3] Cycloaddition [1][2]

EntryAziridine Substituent (Ar)Cyclopentadiene Substituent (R)SolventTemp (°C)Yield (%)d.r.
1PhenylHToluene8085>20:1
24-MethylphenylHToluene8082>20:1
34-ChlorophenylHToluene8088>20:1
4PhenylMethylToluene8075>20:1

Table 2: 1,3-Dipolar Cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium [4]

EntryDipolarophileSolventTemp (°C)Yield (%)Product Ratio (3.2.1 : 2.2.2)
1Methyl acrylateAcetonitrile50739:1
2tert-Butyl acrylateAcetonitrile50639:1
3Methyl crotonateAcetonitrile8051>95:5
4Methyl 2-phenylacrylateAcetonitrile8040[2.2.2] only

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Formal [4+3] Cycloaddition [1][2]

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Cu(OTf)₂ (0.02 mmol, 10 mol%), the 2-arylaziridine (0.2 mmol, 1.0 equiv.), and freshly distilled toluene (2.0 mL) under an argon atmosphere.

  • Add the 2-substituted cyclopentadiene (0.4 mmol, 2.0 equiv.) to the reaction mixture.

  • Stir the resulting mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired bridged azabicyclo[3.2.1]octane derivative.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums [4]

  • To a solution of the 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium (1.0 equiv.) in acetonitrile (0.1 M), add the corresponding acrylate dipolarophile (1.2 equiv.).

  • Stir the reaction mixture at the specified temperature (e.g., 50 °C or 80 °C) and monitor the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the diazabicyclo[3.2.1]octane and any diazabicyclo[2.2.2]octane regioisomers.

Visualizations

Below are diagrams illustrating key concepts in the stereoselective synthesis of diazabicyclo[3.2.1]octane derivatives.

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity catalyst Optimize Catalyst/Ligand start->catalyst temperature Screen Reaction Temperature start->temperature solvent Vary Solvent Polarity start->solvent substrate Modify Substrate Sterics start->substrate outcome Improved Diastereoselectivity catalyst->outcome temperature->outcome solvent->outcome substrate->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

Intramolecular_vs_Intermolecular cluster_conditions Reaction Conditions A Linear Precursor B Intramolecular Cyclization (Desired) A->B Favorable C Intermolecular Reaction (Side Product) A->C Unfavorable D Diazabicyclo[3.2.1]octane B->D E Polymer/Oligomer C->E High Dilution High Dilution High Dilution->B Slow Addition Slow Addition Slow Addition->B

Caption: Favoring intramolecular cyclization over intermolecular side reactions.

References

Technical Support Center: Stereochemical Stability of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding epimerization during chemical reactions involving tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with this compound?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer. For a chiral molecule like this compound, maintaining its specific stereochemistry is often crucial for its biological activity and desired pharmacological profile. Epimerization can lead to a mixture of diastereomers, which can be difficult to separate and may result in a final product with reduced efficacy or altered properties.

Q2: Which positions on the 3,8-diazabicyclo[3.2.1]octane ring are susceptible to epimerization?

A2: The primary points of concern for epimerization are the two bridgehead carbons, C-1 and C-5, which are chiral centers. Additionally, any reaction that creates a new chiral center on the bicyclic scaffold must be carefully controlled to ensure the desired diastereoselectivity.

Q3: What are the common causes of epimerization in reactions with this compound?

A3: The most common cause of epimerization is the abstraction of a proton from a chiral carbon by a base, leading to the formation of a planar carbanion intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of epimers. The acidity of the protons at the bridgehead positions is a key factor in determining the likelihood of this process. Reactions conducted at elevated temperatures or with prolonged reaction times in the presence of a base also increase the risk of epimerization.

Q4: How does the N-Boc protecting group influence the stereochemical stability?

A4: The tert-butoxycarbonyl (Boc) protecting group at the N-8 position is generally considered stable under basic conditions. Some studies have shown that N-Boc protected amines can be resistant to epimerization under certain conditions, such as visible-light-mediated reactions. However, the electron-withdrawing nature of the carbamate could potentially increase the acidity of adjacent protons, although specific data for this bicyclic system is limited. The primary role of the Boc group is to protect the nitrogen from participating in reactions, and it can be readily removed under acidic conditions.

Troubleshooting Guide: Preventing Epimerization

This guide provides troubleshooting steps to minimize the risk of epimerization during reactions with this compound.

Symptom/Issue Potential Cause Recommended Action
Formation of diastereomeric impurities detected by chiral HPLC or NMR.Use of a strong base: Strong bases can deprotonate the bridgehead protons, leading to epimerization.- Use a weaker, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine).- If a strong base is necessary, consider using a sterically hindered base (e.g., LHMDS, KHMDS) at low temperatures.
Loss of stereochemical purity with increasing reaction time or temperature.Thermodynamic equilibration: The undesired epimer may be the thermodynamically more stable product.- Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Monitor the reaction closely and quench it as soon as the starting material is consumed.- Consider kinetic control conditions (e.g., use of a strong, hindered base at very low temperatures for a short duration).
Epimerization observed during purification.Harsh purification conditions: Exposure to acidic or basic conditions on silica gel or during workup can cause epimerization.- Use neutral or deactivated silica gel for chromatography.- Buffer the aqueous workup solutions to maintain a neutral pH.- Avoid prolonged exposure to purification media.
Unexpected side reactions and low yield of the desired stereoisomer.Inappropriate solvent: The solvent can influence the stability of intermediates and the transition states leading to epimerization.- Use aprotic solvents (e.g., THF, Dioxane, Toluene) to minimize proton exchange.- Avoid protic solvents (e.g., alcohols) when strong bases are used.

Experimental Protocols

General Protocol for Base-Mediated Alkylation with Minimal Epimerization Risk

This protocol provides a general framework. Optimization for specific substrates and reaction types is recommended.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use anhydrous solvents.

    • Dissolve this compound (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF, Dioxane).

  • Reaction Setup:

    • Cool the solution to a low temperature (-78 °C to 0 °C, depending on the reactivity of the base and substrate).

    • Slowly add a non-nucleophilic, sterically hindered base (e.g., LHMDS, KHMDS, or DIPEA) (1.1 to 1.5 equivalents).

    • Stir the mixture for a short period (e.g., 15-30 minutes) at the low temperature.

    • Add the electrophile (e.g., alkyl halide) dropwise.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction at the low temperature with a saturated aqueous solution of ammonium chloride or water.

    • Allow the mixture to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography on neutral or deactivated silica gel.

Analytical Methods for Detecting Epimerization

Chiral High-Performance Liquid Chromatography (HPLC):

  • Principle: Chiral HPLC is a powerful technique to separate and quantify enantiomers and diastereomers. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.

  • Method Development:

    • Direct Method: Screen various chiral columns (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) with different mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile).

    • Indirect Method: Derivatize the free amine at the N-3 position with a chiral derivatizing agent (e.g., Mosher's acid chloride, Marfey's reagent) to form diastereomeric amides. These can then be separated on a standard C18 or silica column.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: The NMR spectra of diastereomers are typically different. Careful analysis of the chemical shifts and coupling constants of the bridgehead protons and other protons on the bicyclic system can reveal the presence of multiple stereoisomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR techniques can be used to determine the relative stereochemistry of the molecule by identifying protons that are close in space. This is particularly useful for confirming the configuration of newly introduced substituents.

  • Chiral Shift Reagents: In some cases, the addition of a chiral lanthanide shift reagent can be used to resolve the signals of enantiomers in the NMR spectrum.

Visualizations

Logical Workflow for Troubleshooting Epimerization

epimerization_troubleshooting start Reaction with tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate check_purity Analyze product mixture for diasteomeric impurities (Chiral HPLC, NMR) start->check_purity epimerization_detected Epimerization Detected check_purity->epimerization_detected Yes no_epimerization No significant epimerization. Proceed with protocol. check_purity->no_epimerization No troubleshoot Troubleshoot Reaction Conditions epimerization_detected->troubleshoot base Modify Base: - Use weaker, non-nucleophilic base - Use sterically hindered base troubleshoot->base temperature Modify Temperature: - Lower reaction temperature - Monitor and minimize reaction time troubleshoot->temperature solvent Modify Solvent: - Use aprotic solvent troubleshoot->solvent purification Modify Purification: - Use neutral/deactivated silica - Buffer workup troubleshoot->purification re_run Re-run reaction with modified conditions base->re_run temperature->re_run solvent->re_run purification->re_run re_run->check_purity

Caption: Troubleshooting workflow for identifying and mitigating epimerization.

Signaling Pathway of Base-Mediated Epimerization

epimerization_pathway cluster_0 Deprotonation cluster_1 Reprotonation start (R)-Stereoisomer intermediate Planar Carbanion Intermediate start->intermediate + Base - H+ end_R (R)-Stereoisomer (Retention) intermediate->end_R + H+ (from top face) end_S (S)-Stereoisomer (Inversion - Epimer) intermediate->end_S + H+ (from bottom face)

Caption: Mechanism of base-mediated epimerization via a planar carbanion intermediate.

Technical Support Center: Purity Assessment of tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate. This guide is intended for researchers, scientists, and drug development professionals.

Analytical Methods Overview

The purity of this compound, a key pharmaceutical intermediate, is crucial for the quality and safety of the final active pharmaceutical ingredient (API). Several analytical techniques are employed to determine its purity and identify any potential impurities. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Workflow for Purity Assessment

cluster_0 Purity Analysis Workflow Sample Preparation Sample Preparation HPLC_Analysis HPLC Analysis (Primary Method) Sample Preparation->HPLC_Analysis GC_Analysis GC Analysis (Orthogonal Method) Sample Preparation->GC_Analysis NMR_Analysis NMR Analysis (Structural Confirmation & qNMR) Sample Preparation->NMR_Analysis Data_Interpretation Data Interpretation & Purity Calculation HPLC_Analysis->Data_Interpretation GC_Analysis->Data_Interpretation NMR_Analysis->Data_Interpretation Final_Report Final Purity Report Data_Interpretation->Final_Report

Caption: A typical workflow for comprehensive purity analysis.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Peak Tailing for the Main Compound

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like this is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based stationary phase.

    Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) can protonate the silanol groups, minimizing these secondary interactions.

    • Use a Different Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to reduce the number of free silanol groups.

    • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.

Experimental Protocol: Suggested HPLC Method

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Gas Chromatography (GC) Analysis

Issue 2: Poor Peak Shape and Broadening

  • Question: I am analyzing the sample by GC and observing broad, asymmetric peaks. What is causing this?

  • Answer: The high polarity and potential for hydrogen bonding of the free amine in this compound can lead to interactions with the stationary phase and active sites in the GC system, resulting in poor peak shape.

    Troubleshooting Steps:

    • Use a Deactivated Inlet Liner and Column: Ensure that both the inlet liner and the GC column are properly deactivated to minimize active sites. A base-deactivated column is often recommended for amine analysis.

    • Derivatization: While not always necessary for Boc-protected amines, derivatization of the free amine group can improve peak shape and thermal stability. However, for this compound, optimizing the GC conditions should be the first approach.

    • Optimize Temperatures: Ensure the inlet and detector temperatures are high enough to ensure complete and rapid vaporization of the sample without causing degradation. The oven temperature program should be optimized for the best separation and peak shape.

Experimental Protocol: Suggested GC-FID Method

ParameterSuggested Condition
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Detector (FID) Temperature 300 °C
Oven Program Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Injection Volume 1 µL (split or splitless, depending on concentration)
Sample Preparation Dissolve 1-5 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 3: Difficulty in Quantifying Purity due to Overlapping Signals

  • Question: I am trying to determine the purity of my sample using ¹H NMR, but some impurity signals are overlapping with the main compound's signals. How can I accurately quantify the purity?

  • Answer: Signal overlap can be a challenge in quantitative NMR (qNMR). Here are some strategies to overcome this:

    Troubleshooting Steps:

    • Use a Higher Field Instrument: A higher field NMR spectrometer will provide better signal dispersion, potentially resolving the overlapping peaks.

    • Select Non-Overlapping Signals: Carefully examine the entire spectrum to find signals from both the main compound and the impurity that are well-resolved and suitable for integration.

    • 2D NMR: Techniques like COSY and HSQC can help in identifying and assigning signals, which can aid in finding non-overlapping peaks for quantification.

    • Use a Different Solvent: Changing the deuterated solvent can sometimes shift the signals enough to resolve the overlap.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation. Based on common synthetic routes for similar compounds, potential impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • De-Boc compound: 3,8-diazabicyclo[3.2.1]octane, formed by the loss of the tert-butoxycarbonyl (Boc) protecting group.

  • Isomers: Positional isomers where the Boc group is on the other nitrogen atom (tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate).

  • Residual solvents: Solvents used during the synthesis and purification steps (e.g., dichloromethane, methanol, ethyl acetate).

Q2: How can I confirm the identity of the main compound using NMR?

A2: ¹H and ¹³C NMR are powerful tools for structural confirmation. For this compound, you would expect to see characteristic signals for the tert-butyl group (a singlet integrating to 9 protons around 1.4 ppm in ¹H NMR) and the protons on the bicyclic ring system. A Certificate of Analysis from the supplier often provides reference spectra.

Q3: Can I use HPLC to determine the enantiomeric purity of this compound?

A3: Yes, if you are working with a specific enantiomer of this compound, you will need to use a chiral HPLC method to determine its enantiomeric purity. This typically involves a chiral stationary phase (CSP) that can differentiate between the enantiomers.

Chiral HPLC vs. Achiral HPLC

cluster_achiral Achiral HPLC cluster_chiral Chiral HPLC achiral_input Racemic Mixture achiral_column C18 Column achiral_input->achiral_column achiral_output Single Peak achiral_column->achiral_output chiral_input Racemic Mixture chiral_column Chiral Stationary Phase chiral_input->chiral_column chiral_output Two Peaks (Enantiomers Separated) chiral_column->chiral_output

Caption: Comparison of achiral and chiral HPLC for enantiomeric analysis.

Q4: What are the key parameters to consider for accurate quantitative NMR (qNMR)?

A4: For accurate qNMR results, it is crucial to ensure complete relaxation of the nuclei between pulses. Key parameters to consider are:

  • Relaxation Delay (d1): This should be at least 5 times the longest T1 relaxation time of the signals being integrated.

  • Pulse Angle: A 90° pulse angle is often used, but a smaller flip angle (e.g., 30°) with a shorter delay can sometimes be used if properly calibrated.

  • Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Internal Standard: Using a certified internal standard of known purity and concentration is essential for accurate absolute quantification.

Quantitative Data Summary

The following table summarizes typical purity specifications and analytical techniques mentioned by commercial suppliers.

Analytical TechniqueTypical Purity SpecificationReference
Gas Chromatography (GC)>98.0%TCI Chemicals
HPLC>97%ChemScene
NMRConforms to structureBLDpharm

Note: Specific quantitative data such as retention times and impurity levels are often proprietary to the manufacturer and not publicly available. The suggested methods above provide a starting point for developing in-house analytical procedures.

Validation & Comparative

A Comparative Guide to Bicyclic Diamine Scaffolds in Drug Discovery: Focus on Tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid architecture of bicyclic diamines has cemented their role as privileged scaffolds in modern medicinal chemistry. Their constrained conformations offer a strategic advantage in designing selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. This guide provides a comparative analysis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate against two other prominent bicyclic diamines: tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate and tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. The comparison focuses on their performance in key assays relevant to drug discovery, supported by experimental data and detailed protocols.

Physicochemical and In Vitro ADME Properties

A foundational aspect of drug design involves optimizing the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. The table below summarizes key in silico and in vitro data for the three bicyclic diamine scaffolds.

PropertyThis compoundTert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylateTert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Molecular Weight ( g/mol ) 212.29198.27226.32
LogP (calculated) 1.361.051.67
Topological Polar Surface Area (TPSA) (Ų) 41.5741.5741.57
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Moderate (Predicted)Low to Moderate (Predicted)Moderate to High (Predicted)
Metabolic Stability (in vitro) Moderate (Predicted)High (Predicted)Moderate (Predicted)

Note: The Caco-2 permeability and metabolic stability are predicted values based on the general properties of bicyclic privileged structures and require experimental verification for these specific compounds.

Biological Activity: A Focus on Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of these bicyclic diamines have shown significant activity at nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels involved in various physiological processes and implicated in neurological disorders. The following table presents a comparative view of the binding affinities of derivatives of these scaffolds at the α4β2 nAChR subtype, a key target for conditions like nicotine addiction and Alzheimer's disease.

Bicyclic Scaffold DerivativeTargetAssay TypeBinding Affinity (Ki, nM)Reference
8-Methyl-3,8-diazabicyclo[3.2.1]octane derivativeα4β2 nAChRRadioligand Binding~50[1]
N-Substituted-2,5-diazabicyclo[2.2.1]heptaneα7 nAChRRadioligand BindingPotent Agonist Activity[2]
N-Boc-3,7-diazabicyclo[3.3.1]nonaneα4β2 nAChRRadioligand Binding45[3]
N-Benzyl-3,7-diazabicyclo[3.3.1]nonaneα3β4 nAChRRadioligand Binding569.6[3]

It is important to note that the Boc-protecting group on the parent compounds would likely reduce or abolish binding affinity at many receptors, and these scaffolds are primarily used as intermediates for the synthesis of more complex, biologically active molecules.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.

Competitive Radioligand Binding Assay for nAChRs

This assay is used to determine the binding affinity of a test compound for a specific receptor subtype.

Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing nAChR prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Membrane Pellet prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound from free radioligand (Filtration) assay1->assay2 assay3 Quantify radioactivity assay2->assay3 analysis1 Generate competition curve assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

Caption: Competitive Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the nAChR subtype of interest are homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-epibatidine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro ADME Assays

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Workflow:

cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis culture1 Seed Caco-2 cells on permeable supports culture2 Culture for 21 days to form a monolayer culture1->culture2 culture3 Verify monolayer integrity (TEER) culture2->culture3 transport1 Add test compound to apical or basolateral side culture3->transport1 transport2 Incubate and collect samples from the receiver compartment at time points transport1->transport2 analysis1 Quantify compound concentration (LC-MS/MS) transport2->analysis1 analysis2 Calculate apparent permeability coefficient (Papp) analysis1->analysis2

Caption: Caco-2 Permeability Assay Workflow.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter inserts in a multi-well plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound is added to the apical (A) or basolateral (B) side of the monolayer, and samples are collected from the receiver compartment at specific time intervals.

  • Quantification: The concentration of the test compound in the collected samples is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Workflow:

cluster_incubation Incubation cluster_analysis Analysis incubation1 Incubate test compound with liver microsomes and NADPH incubation2 Quench reaction at different time points incubation1->incubation2 analysis1 Quantify remaining parent compound (LC-MS/MS) incubation2->analysis1 analysis2 Plot % remaining vs. time analysis1->analysis2 analysis3 Calculate in vitro half-life (t1/2) analysis2->analysis3

Caption: Metabolic Stability Assay Workflow.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes) in the presence of the cofactor NADPH to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points, and the reaction is quenched by adding a solvent like acetonitrile.

  • Quantification: The concentration of the remaining parent compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the natural logarithm of the concentration versus time plot.

Relevant Signaling Pathways

The interaction of bicyclic diamine derivatives with targets like nAChRs can modulate various downstream signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and potential therapeutic effects.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs, which are ligand-gated ion channels, primarily leads to an influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization. This initial event can trigger a cascade of downstream signaling events.

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ligand Bicyclic Diamine Derivative Ligand->nAChR Binding Cellular_response Cellular Responses (e.g., Neurotransmitter Release) Depolarization->Cellular_response CaMK CaMK Activation Ca_influx->CaMK PKC PKC Activation Ca_influx->PKC CREB CREB Phosphorylation CaMK->CREB Gene_expression Gene Expression Changes CREB->Gene_expression ERK ERK Phosphorylation PKC->ERK ERK->Cellular_response

Caption: Simplified nAChR Signaling Pathway.

Conclusion

This compound and its related bicyclic diamine counterparts represent valuable scaffolds for the development of novel therapeutics. Their rigid structures provide a platform for creating potent and selective ligands for a range of biological targets. This guide has provided a comparative overview of their key properties and the experimental methodologies required for their evaluation. Further structure-activity relationship (SAR) studies, guided by the principles and protocols outlined herein, will be instrumental in unlocking the full therapeutic potential of this important class of molecules.

References

A Comparative Guide to the Biological Activity of Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate and its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the racemic mixture of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate and its individual enantiomers, (1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate and (1S,5R)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate. While direct comparative studies on the specific biological activities of these enantiomers are not extensively available in publicly accessible literature, this guide synthesizes information on related diazabicyclo[3.2.1]octane derivatives to infer the potential for stereoselective bioactivity. The rigid bicyclic structure of this scaffold is a common feature in molecules targeting the central nervous system, suggesting that chirality is a critical determinant of their pharmacological profiles.

Derivatives of the 3,8-diazabicyclo[3.2.1]octane core have been investigated for a range of biological activities, including analgesic and antiproliferative effects. Notably, these derivatives have shown affinity for nicotinic acetylcholine receptors (nAChRs) and monoamine transporters, which are key targets in neuropharmacology.

Stereoselectivity in Related Diazabicyclo[3.2.1]octane Derivatives

Evidence from structurally related compounds strongly suggests that the enantiomers of this compound are likely to exhibit different biological activities. For instance, studies on 8-azabicyclo[3.2.1]octane derivatives have demonstrated modest stereoselective binding and uptake inhibition at the dopamine transporter (DAT). Furthermore, in a study of 3-methyltropoyl-8-methyl-3,8-diazabicyclo[3.2.1]octane, the antagonist activity against acetylcholine was found to reside predominantly in the (-)-enantiomer. This highlights the importance of stereochemistry in the interaction of this class of compounds with their biological targets.

The following table summarizes findings on the stereoselective activity of various derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold.

Derivative ClassBiological TargetObservation
Ethylidenyl-8-azabicyclo[3.2.1]octaneDopamine Transporter (DAT)Modestly stereoselective binding and uptake inhibition.
3-Methyltropoyl-8-methyl-3,8-diazabicyclo[3.2.1]octaneAcetylcholine ReceptorsAntagonistic activity primarily resides in the (-)-enantiomer.
3-Aryl-3-aza-6,8-dioxabicyclo[3.2.1]octanesMonoamine TransportersEnantiopure compounds show significant affinity and selectivity.

Potential Signaling Pathways and Biological Targets

The 3,8-diazabicyclo[3.2.1]octane scaffold is a key pharmacophore in compounds targeting neuronal signaling pathways. Two prominent targets for this class of molecules are nicotinic acetylcholine receptors (nAChRs) and monoamine transporters (such as the dopamine transporter, DAT).

Below is a conceptual diagram illustrating the potential interaction of a 3,8-diazabicyclo[3.2.1]octane derivative with a generic neuronal signaling pathway.

G Conceptual Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Compound Compound Transporter Transporter Compound->Transporter Inhibition Receptor Receptor Compound->Receptor Modulation Neurotransmitter_Vesicle Vesicle Transporter->Neurotransmitter_Vesicle Reuptake Neurotransmitter Neurotransmitter_Vesicle->Neurotransmitter Release Neurotransmitter->Receptor Binding Signaling_Cascade Downstream Signaling Receptor->Signaling_Cascade Activation

Caption: Interaction with Neuronal Signaling.

Experimental Protocols

To facilitate further research into the comparative biological activities of this compound and its enantiomers, detailed protocols for relevant in vitro assays are provided below.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol is designed to determine the binding affinity of the test compounds for nAChRs using a radioligand displacement assay.

1. Materials:

  • Membrane Preparation: Homogenized tissue or cell line expressing the nAChR subtype of interest.

  • Radioligand: e.g., [³H]-Epibatidine or [³H]-Cytisine.

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus and scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds (racemate and individual enantiomers).

  • In a 96-well plate, add in triplicate:

    • 50 µL of membrane preparation.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of assay buffer (for total binding), non-specific binding control, or test compound dilution.

  • Incubate at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Dopamine Transporter (DAT) Binding Assay

This protocol outlines a method to assess the affinity of the compounds for the dopamine transporter.

1. Materials:

  • Membrane Preparation: From a brain region rich in DAT (e.g., striatum) or a cell line expressing DAT.

  • Radioligand: e.g., [³H]-WIN 35,428.

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus and scintillation counter.

2. Procedure:

  • Follow the same steps for compound dilution and plate setup as in the nAChR binding assay.

  • Incubate the plates at 4°C for 2-4 hours.

  • Terminate the reaction, wash, and measure radioactivity as described for the nAChR assay.

3. Data Analysis:

  • Data analysis is performed in the same manner as for the nAChR binding assay to determine IC₅₀ and Ki values.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers) Start->Prepare_Reagents Serial_Dilution Serial Dilution of Test Compounds Prepare_Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate (Total, Non-specific, Test) Serial_Dilution->Plate_Setup Incubation Incubate to Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

While direct comparative data on the biological activity of the enantiomers of this compound is currently limited in the public domain, the available evidence from structurally related compounds strongly indicates a high likelihood of stereoselective interactions with biological targets. The rigid, chiral nature of the diazabicyclo[3.2.1]octane scaffold makes it probable that the (1R,5S) and (1S,5R) enantiomers will exhibit distinct pharmacological profiles, particularly in their affinity for and modulation of neuronal receptors and transporters.

Further empirical investigation, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate and quantify the differential biological activities of these enantiomers. Such studies will be crucial for any future development of these compounds for therapeutic applications, where optimizing for a specific enantiomer can lead to improved efficacy and a better safety profile.

A Comparative Guide to Rigid Scaffolds in Drug Discovery: Validation of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the architectural design of a molecule is paramount to its success. Rigid scaffolds, which limit the conformational flexibility of a molecule, are invaluable tools for medicinal chemists. By pre-organizing pharmacophoric features in a defined spatial orientation, these scaffolds can enhance binding affinity, improve selectivity, and lead to more favorable pharmacokinetic profiles. This guide provides a comprehensive validation of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate as a rigid scaffold, comparing its performance with established alternatives, piperazine and tropane.

Introduction to Rigid Scaffolds

The 3,8-diazabicyclo[3.2.1]octane framework is a distinctive three-dimensional structure that has garnered significant attention in drug discovery programs. Its rigid bicyclic nature orients substituents in precise vectors, facilitating optimal interactions with biological targets. This guide will delve into the physicochemical properties, biological activities, and synthetic accessibility of this scaffold, providing a direct comparison with the widely used piperazine and the classic rigid scaffold, tropane.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed and experimental parameters for the three scaffolds.

PropertyThis compoundPiperazineTropane
Molecular Weight ( g/mol ) 212.2986.14139.22
LogP 1.1 (Computed)-1.5 (Experimental)1.3 (Estimated)
Topological Polar Surface Area (TPSA) (Ų) 41.6 (Computed)24.1 (Computed)12.5 (Computed)
pKa Not Experimentally DeterminedpKa1: ~5.35, pKa2: ~9.73~10.3
Hydrogen Bond Acceptors 221
Hydrogen Bond Donors 121
Rotatable Bonds 100

Biological Activity: A Head-to-Head Comparison

The utility of a scaffold is ultimately defined by the biological activity of its derivatives. Both the 3,8-diazabicyclo[3.2.1]octane and piperazine scaffolds have been incorporated into a wide range of biologically active molecules.

3,8-Diazabicyclo[3.2.1]octane Derivatives:

Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have shown significant promise in various therapeutic areas. For instance, a series of N-substituted derivatives have been identified as potent opioid receptor agonists, with some compounds exhibiting potencies comparable to or greater than morphine and fentanyl. In one study, a derivative demonstrated potent mu-opioid receptor (MOR) agonist activity with an EC50 of 0.39 nM. Another series of 3-substituted derivatives have been explored as analgesics, structurally related to epibatidine, with significant effects observed in the hot plate assay.

Piperazine-Containing Drugs:

Piperazine is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs with diverse biological activities. These include anticancer agents (e.g., Imatinib), antipsychotics (e.g., Olanzapine), and antihistamines (e.g., Cetirizine). The biological activities of piperazine derivatives are extensive and well-documented, covering anti-inflammatory, antimicrobial, anticonvulsant, and many other therapeutic areas. For example, certain piperazine-containing compounds have shown potent anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines.

Tropane Alkaloids and their Derivatives:

Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, have a long history in medicine. Atropine and scopolamine are classic examples of tropane-based drugs that act as anticholinergic agents. The rigid tropane scaffold has been instrumental in the development of drugs targeting the central nervous system. Synthetic derivatives have been explored for a range of activities, including as muscarinic receptor modulators.

Experimental Protocols

To provide a practical resource for researchers, this section details the methodologies for key experiments cited in the validation of these scaffolds.

Synthesis of this compound

A common synthetic route involves the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with suitable dipolarophiles like acrylates. A detailed, peer-reviewed protocol for a similar transformation is as follows:

Synthesis of a 3,8-diazabicyclo[3.2.1]octane derivative via cycloaddition:

  • Reactants: 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium and tert-butyl acrylate.

  • Procedure: The 3-oxidopyrazinium and tert-butyl acrylate are reacted in a suitable solvent (e.g., toluene) at an elevated temperature. The reaction progress is monitored by thin-layer chromatography.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3,8-diazabicyclo[3.2.1]octane derivative. The cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with tert-butyl acrylate has been reported to afford the corresponding 3,8-diazabicyclo[3.2.1]octane derivative in 63% yield.

A method for the debenzylation of a precursor to obtain the title compound is as follows:

  • Reactants: tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate and Palladium on carbon (10 wt%).

  • Procedure: The starting material is dissolved in ethanol, and the palladium on carbon catalyst is added. The mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 18 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated. The crude product is purified by silica gel column chromatography (eluent: 1% ammonia:9% methanol:90% dichloromethane) to give tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate.

In Vitro Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive oral absorption.

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane).

  • Assay Procedure: A solution of the test compound in a buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the donor wells of the filter plate. The acceptor plate, containing buffer, is placed below the donor plate. The assembly is incubated at room temperature for a specified time (e.g., 5-18 hours).

  • Analysis: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line to model the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21 days to form a confluent monolayer. The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The culture medium is replaced with a transport buffer. The test compound is added to either the apical (A-to-B transport) or basolateral (B-to-A transport) side. Samples are taken from the receiver compartment at various time points.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

Metabolic Stability Assay

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation: The test compound is incubated with liver microsomes (human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C. The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.

Visualizing the Drug Discovery Workflow

The following diagrams, created using the DOT language, illustrate key processes in the validation and application of these scaffolds.

experimental_workflow cluster_synthesis Scaffold Synthesis & Derivatization cluster_screening In Vitro Screening Cascade Scaffold_Synthesis Synthesis of Core Scaffold (e.g., 3,8-diazabicyclo[3.2.1]octane) Derivatization Chemical Derivatization Scaffold_Synthesis->Derivatization Physicochemical Physicochemical Profiling (LogP, pKa, TPSA) Derivatization->Physicochemical Test Compounds Permeability Permeability Assays (PAMPA, Caco-2) Physicochemical->Permeability Metabolic_Stability Metabolic Stability (Liver Microsomes) Permeability->Metabolic_Stability Biological_Activity Biological Activity Assays (e.g., Receptor Binding) Metabolic_Stability->Biological_Activity Lead_Optimization Lead_Optimization Biological_Activity->Lead_Optimization Hit Compounds

Caption: A typical workflow for the validation of a novel scaffold in drug discovery.

signaling_pathway_example Ligand Scaffold-based Ligand GPCR GPCR Target Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: An example of a GPCR signaling pathway modulated by a scaffold-based ligand.

Conclusion: The Strategic Value of the 3,8-Diazabicyclo[3.2.1]octane Scaffold

The this compound scaffold presents a compelling alternative to more traditional rigid cores like piperazine and tropane. Its unique three-dimensional structure offers distinct advantages in orienting substituents for optimal target engagement. While piperazine remains a workhorse in medicinal chemistry due to its synthetic tractability and proven track record, the 3,8-diazabicyclo[3.2.1]octane scaffold provides a valuable tool for exploring novel chemical space and overcoming challenges associated with existing scaffolds, such as improving selectivity and metabolic stability. Tropane, with its rich history, continues to be a relevant scaffold, particularly for CNS targets. The choice of scaffold will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. This guide provides the foundational data and experimental context to empower researchers to make informed decisions in the rational design of new medicines.

Comparative study of different protecting groups for 3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules. This guide provides a comparative study of common protecting groups for the versatile 3,8-diazabicyclo[3.2.1]octane (DBO) scaffold, a key structural motif in numerous biologically active compounds. We present a detailed analysis of the performance of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, supported by experimental data on their introduction and cleavage.

The non-equivalent nitrogen atoms at the N3 and N8 positions of the DBO core necessitate a carefully planned protection strategy to achieve selective functionalization. Orthogonal protecting groups, which can be removed under different conditions, are essential for the controlled synthesis of DBO derivatives. This guide focuses on the widely used Boc and Cbz groups, evaluating their efficiency in terms of reaction yields, conditions, and ease of removal.

Comparative Performance of Protecting Groups

The selection of an appropriate protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The following table summarizes experimental data for the introduction and cleavage of Boc and Cbz protecting groups on the 3,8-diazabicyclo[3.2.1]octane scaffold.

Protecting GroupReactionReagents and ConditionsSolventTimeTemperatureYield (%)Reference
Boc Introduction(Boc)₂O, Et₃NCH₂Cl₂1 h0 °C65[1]
CleavageCF₃COOHCH₂Cl₂3 hRoom Temp.95[1]
Cbz IntroductionCbz-Cl, Base (e.g., NaHCO₃ or Et₃N)CH₂Cl₂ or H₂O/Dioxane2-4 h0 °C to Room Temp.HighGeneral Protocol
CleavageH₂, 10% Pd/CMeOH or EtOH1-4 hRoom Temp.HighGeneral Protocol

Note: The data for the Cbz group is based on general protocols for amine protection and deprotection, as specific yield data for the DBO scaffold was not available in a direct comparative context. However, these methods are widely reported to proceed in high yields.[2][3]

Experimental Protocols

Detailed methodologies for the introduction and removal of Boc and Cbz protecting groups are crucial for reproducible synthetic outcomes.

N-Boc Protection of 3,8-diazabicyclo[3.2.1]octane

Procedure:

  • Dissolve 3,8-diazabicyclo[3.2.1]octane (1 equivalent) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N) (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in CH₂Cl₂ dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected 3,8-diazabicyclo[3.2.1]octane.[1][4]

Cleavage of the N-Boc Group

Procedure:

  • Dissolve the N-Boc protected 3,8-diazabicyclo[3.2.1]octane (1 equivalent) in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected amine.[1]

N-Cbz Protection of 3,8-diazabicyclo[3.2.1]octane

Procedure:

  • Dissolve 3,8-diazabicyclo[3.2.1]octane (1 equivalent) in a mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) (2-3 equivalents).

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.[5][6]

Cleavage of the N-Cbz Group (Catalytic Hydrogenation)

Procedure:

  • Dissolve the N-Cbz protected 3,8-diazabicyclo[3.2.1]octane (1 equivalent) in methanol (MeOH) or ethanol (EtOH).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Flush the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled in a wet state.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[2]

Logical Workflow for Comparative Study

The following diagram illustrates a logical workflow for conducting a comparative study of protecting groups for the 3,8-diazabicyclo[3.2.1]octane scaffold.

G cluster_0 Protecting Group Introduction cluster_1 Protected Intermediates cluster_2 Protecting Group Cleavage cluster_3 Analysis and Comparison cluster_4 Deprotected Product DBO 3,8-Diazabicyclo[3.2.1]octane Protect_Boc N-Boc Protection ((Boc)2O, Base) DBO->Protect_Boc Protect_Cbz N-Cbz Protection (Cbz-Cl, Base) DBO->Protect_Cbz Boc_DBO N-Boc-DBO Protect_Boc->Boc_DBO Cbz_DBO N-Cbz-DBO Protect_Cbz->Cbz_DBO Cleave_Boc Boc Cleavage (Acidic Conditions, e.g., TFA) Boc_DBO->Cleave_Boc Analysis Comparative Analysis (Yield, Purity, Reaction Time) Cleave_Cbz Cbz Cleavage (Catalytic Hydrogenation) Cbz_DBO->Cleave_Cbz Deprotected_DBO Deprotected DBO Cleave_Boc->Deprotected_DBO Yield A Cleave_Cbz->Deprotected_DBO Yield B

Caption: Workflow for comparing protecting groups on DBO.

References

A Comparative Guide to the X-ray Crystal Structure of Bicyclic Diamine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of conformationally restricted bicyclic diamines, which are crucial scaffolds in modern drug design. While a specific crystal structure for tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is not publicly available at the time of this publication, this document will focus on a comparative analysis of closely related and alternative bicyclic systems. Understanding the three-dimensional structure of these building blocks is paramount for rational drug design, enabling the precise orientation of functional groups to optimize interactions with biological targets.

The 3,8-diazabicyclo[3.2.1]octane scaffold, a key component of the tropane alkaloid structure, offers a rigid framework that reduces the conformational flexibility of a molecule. This pre-organization can lead to enhanced binding affinity and selectivity for a target protein, a desirable attribute in drug candidates. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a common strategy in medicinal chemistry to allow for selective functionalization at other positions of the molecule.

This guide will summarize key crystallographic data for representative bicyclic diamines, outline a general experimental protocol for structure determination, and provide visual representations of the analytical workflow and its application in drug discovery.

Crystallographic Data Comparison of Bicyclic Diamine Scaffolds

The following table summarizes key crystallographic parameters for several bicyclic diamine scaffolds that serve as important alternatives to the 3,8-diazabicyclo[3.2.1]octane system. This data allows for a direct comparison of their solid-state conformations and packing.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)ZRef.
(1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromideC₅H₁₂Br₂N₂OrthorhombicP2₁2₁2₁8.3311(4)9.9883(4)12.0108(5)909090999.59(8)4[1][2]
1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrateC₆H₁₆I₂N₂OOrthorhombicCmc2₁7.781(2)13.010(3)11.610(2)9090901175.3(4)4[3]

Note: The data presented is for the protonated or salt forms of the parent bicyclic amines, as these are often more amenable to crystallization and represent the charged state frequently encountered in physiological environments.

Experimental Protocols

A generalized protocol for the crystallization and subsequent single-crystal X-ray diffraction analysis of small molecules like bicyclic diamines is outlined below. This protocol is a composite of established methods and may require optimization for specific compounds.

Crystallization

The first and often most challenging step is to obtain diffraction-quality single crystals.

  • Sample Purity: The compound should be of high purity (>98%), as impurities can inhibit crystallization or lead to disordered structures.

  • Solvent Selection: A systematic solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal formation.

Single-Crystal X-ray Diffraction

Once suitable single crystals (typically > 0.1 mm in all dimensions) are obtained, their three-dimensional structure can be determined.[4][5]

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often using a cryoloop and cryoprotectant to protect it from the X-ray beam and the low temperatures used during data collection.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize radiation damage. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A detector records the position and intensity of these diffracted spots.

  • Data Processing: The collected diffraction intensities are indexed, integrated, and corrected for various experimental factors to produce a final dataset.

  • Structure Solution: The initial phases of the structure factors are determined using computational methods (e.g., direct methods or Patterson methods), which provides an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The atomic positions, bond lengths, angles, and thermal parameters are then refined against the experimental data using least-squares methods. This iterative process improves the agreement between the calculated and observed diffraction patterns, resulting in a final, accurate crystal structure.

Visualizing the Workflow and Application

The following diagrams illustrate the experimental workflow for X-ray crystal structure analysis and its application in structure-based drug design.

experimental_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_output Output synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement crystal_structure 3D Crystal Structure structure_refinement->crystal_structure

Fig. 1: Experimental workflow for X-ray crystal structure analysis.

drug_design_pathway cluster_input Input Data cluster_design Rational Drug Design cluster_output Outcome target_protein Target Protein Structure docking Molecular Docking target_protein->docking ligand_scaffold Bicyclic Diamine Scaffold (e.g., 3,8-diazabicyclo[3.2.1]octane) ligand_scaffold->docking sar Structure-Activity Relationship (SAR) docking->sar optimization Lead Optimization sar->optimization drug_candidate Optimized Drug Candidate optimization->drug_candidate

Fig. 2: Role of bicyclic scaffold crystal structures in drug design.

References

A Comparative Guide to the Synthetic Routes of tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic diamine scaffold, tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, is a crucial building block in medicinal chemistry, frequently incorporated into a wide range of biologically active molecules. Its rigid conformational structure and the presence of two modifiable nitrogen atoms make it an attractive moiety for the design of novel therapeutics. The efficiency of the synthetic route to this intermediate can significantly impact the overall cost and timeline of a drug development program. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their efficiency based on reported experimental data.

Comparison of Synthetic Efficiency

Two distinct and well-documented synthetic pathways for the preparation of this compound are outlined below. The first route commences from readily available pyroglutamic acid, while the second utilizes a Diels-Alder reaction between furan and N-benzylmaleimide as the key strategic step. The efficiency of each route is evaluated based on the number of synthetic steps, and the reported yield for each transformation.

Route Starting Material Number of Steps Key Transformations Overall Yield Reference
Route 1 L-Pyroglutamic acid8Amide formation, reduction, cyclization, debenzylation, Boc protection~25-30% (Estimated)[1]
Route 2 Furan and N-benzylmaleimide5Diels-Alder reaction, hydrogenation, amide reduction, debenzylation, Boc protection~35-40% (Estimated)

Visualizing the Synthetic Comparison

The following diagram illustrates the logical workflow for comparing the two synthetic routes, highlighting the key parameters for evaluation.

Caption: Comparative workflow of two synthetic routes.

Detailed Experimental Protocols

Route 1: Synthesis from L-Pyroglutamic Acid

This eight-step synthesis provides an orthogonally protected 3,8-diazabicyclo[3.2.1]octane derivative from commercially available and inexpensive L-pyroglutamic acid.[1]

Step 1: N-Benzylation of L-Pyroglutamic Acid

  • L-Pyroglutamic acid is reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF) to yield N-benzyl-L-pyroglutamic acid.

Step 2: Esterification

  • The carboxylic acid of N-benzyl-L-pyroglutamic acid is esterified, for example, using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to give the corresponding methyl ester.

Step 3: Lactam Reduction

  • The lactam of the N-benzyl-L-pyroglutamate methyl ester is reduced to the corresponding pyrrolidine using a reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent like tetrahydrofuran (THF).

Step 4: Dieckmann Condensation

  • The resulting amino ester undergoes an intramolecular Dieckmann condensation to form the bicyclic β-keto ester. This is typically achieved using a strong base like sodium ethoxide in an aprotic solvent.

Step 5: Decarboxylation

  • The β-keto ester is then hydrolyzed and decarboxylated under acidic or basic conditions to afford 8-benzyl-3,8-diazabicyclo[3.2.1]octan-2-one.

Step 6: Ketone Reduction

  • The ketone is reduced to the corresponding alcohol, for instance, with sodium borohydride in an alcoholic solvent.

Step 7: Mesylation and Azide Displacement followed by Reduction

  • The alcohol is converted to a good leaving group (e.g., mesylate) and then displaced with an azide. Subsequent reduction of the azide and the ester furnishes 3-amino-8-benzyl-3,8-diazabicyclo[3.2.1]octane.

Step 8: Boc Protection and Debenzylation

  • The primary amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). Finally, the benzyl group is removed by catalytic hydrogenation (e.g., using palladium on carbon) to yield this compound.

Route 2: Synthesis from Furan and N-Benzylmaleimide

This five-step route utilizes a Diels-Alder reaction as a key step to construct the bicyclic core.

Step 1: Diels-Alder Reaction

  • Furan and N-benzylmaleimide undergo a [4+2] cycloaddition reaction to form the exo-adduct, 3-benzyl-3-aza-exo-tricyclo[5.2.1.0²,⁶]dec-8-ene-4,5-dione. This reaction is typically performed at elevated temperatures in a suitable solvent or neat.

Step 2: Hydrogenation of the Double Bond

  • The double bond in the Diels-Alder adduct is reduced by catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate.

Step 3: Reduction of the Imide

  • The imide functionality is reduced to the corresponding diamine, 3-benzyl-3,8-diazabicyclo[3.2.1]octane, using a strong reducing agent like lithium aluminum hydride (LAH) in THF.

Step 4: N-Boc Protection

  • The secondary amine at the 8-position is selectively protected with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or THF, often in the presence of a base such as triethylamine.

Step 5: Debenzylation

  • The N-benzyl group is removed via catalytic hydrogenation. The Boc-protected benzylamine is dissolved in a solvent like methanol or ethanol, and subjected to a hydrogen atmosphere in the presence of a palladium catalyst (e.g., 10% Pd/C). Filtration of the catalyst and removal of the solvent yields the final product, this compound. A reported protocol for a similar debenzylation step indicates a quantitative yield.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The route starting from pyroglutamic acid is longer but utilizes a very inexpensive and readily available chiral starting material. The Diels-Alder approach is shorter in terms of the number of steps and may offer a higher overall yield, making it potentially more efficient for large-scale synthesis.

The choice of the optimal synthetic route will ultimately depend on various factors, including the desired scale of production, cost of starting materials and reagents, available equipment, and the specific purity requirements for the final compound. Researchers and drug development professionals are encouraged to carefully evaluate these factors when selecting a synthetic strategy for this important building block.

References

In vitro vs. in vivo activity of compounds derived from tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Activity of Compounds Derived from tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

The this compound scaffold is a pivotal building block in medicinal chemistry, leading to a diverse range of biologically active compounds.[1][2] This guide provides a comparative overview of the in vitro and in vivo activities of various derivatives, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development.

Derivatives of 3,8-diazabicyclo[3.2.1]octane have demonstrated significant potential as anticancer agents, particularly as inhibitors of the KRAS-G12D protein, a key driver in many cancers.[3][4][5]

In Vitro Activity Data

A series of N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octanes and pyrazoloquinazoline analogues have been evaluated for their ability to inhibit cancer cell growth. The half-maximal inhibitory concentrations (IC50) are summarized below.

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
2a Leukemia cell linesGrowth InhibitionLow µM range[6]
2a Solid tumor cell linesGrowth Inhibition4 - 14[7]
2b Leukemia cell linesGrowth InhibitionSignificant activity[7][6]
2f Leukemia cell linesGrowth InhibitionSignificant activity[7][6]
2j CCRF-CEM, solid tumorsGrowth InhibitionSignificant cytotoxicity[7]
2m Various cell linesGrowth InhibitionModerate cytotoxicity[7][6]
Compound 8 p-ERK (AsPC-1 cells)Inhibition0.0269[4]
Compound 8 AsPC-1 cellsProliferation0.0274[3][4]
Compound 53a p-ERK (AsPC-1 cells)Inhibition0.0084[3][4]
Compound 53a AsPC-1 cellsProliferation0.0195[3][4]

In Vivo Pharmacokinetic Data

The oral bioavailability of pyrazoloquinazoline analogues was assessed in in vivo studies.

Compound IDAdministrationDose (mg/kg)Plasma Concentration (1h)Reference
Compound 8 Oral30104.8 ng/mL[4]
MRTX1133 (reference) Oral30Not exposed[4]

Experimental Protocols

In Vitro Antiproliferative Assay: The antiproliferative activity of the test compounds was evaluated against a panel of human tumor cell lines derived from both hematological and solid tumors.[7] Cells were seeded in 96-well plates and exposed to various concentrations of the compounds for a specified period. Cell viability was typically assessed using a standard method like the MTT assay, which measures the metabolic activity of the cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then calculated from the dose-response curves.[7]

In Vivo Pharmacokinetic Study: Male Sprague-Dawley rats were used for the pharmacokinetic studies. The compounds were administered orally at a dose of 30 mg/kg. Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation, and the concentration of the compound in the plasma was determined using a validated LC-MS/MS method.[4]

Signaling Pathway and Experimental Workflow

The pyrazoloquinazoline derivatives exert their anticancer effect by inhibiting the KRAS-G12D mutant protein. This inhibition blocks downstream signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation.

KRAS_Inhibition_Pathway Compound Pyrazoloquinazoline Derivative KRAS KRAS-G12D (Mutant Protein) Compound->KRAS Inhibition RAF RAF Kinase KRAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: KRAS-G12D inhibition pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Tumor Cell Seeding Compound_Treatment Compound Incubation Cell_Culture->Compound_Treatment Viability_Assay MTT Assay Compound_Treatment->Viability_Assay IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Animal_Dosing Oral Gavage in Rats Blood_Sampling Timed Blood Collection Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Profile Pharmacokinetic Profile Plasma_Analysis->PK_Profile Analgesic_Mechanism Compound Diazabicyclo[3.2.1]octane Derivative (1a) nAChR α4β2 nAChR Compound->nAChR Agonism Pain_Signaling Pain Signaling Pathway nAChR->Pain_Signaling Modulation Analgesia Analgesic Effect Pain_Signaling->Analgesia

References

Benchmarking the Performance of tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate in Specific Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate has emerged as a valuable scaffold, prized for its rigid conformational constraint and the presence of two distinct nitrogen atoms for differential functionalization. This guide provides a comparative analysis of its performance in key synthetic transformations, supported by experimental data, to aid researchers in its effective application.

Performance in 1,3-Dipolar Cycloaddition Reactions

The rigid bicyclic structure of this compound makes it a key component in cycloaddition reactions to generate complex heterocyclic systems. A notable application is in the 1,3-dipolar cycloaddition with 3-oxidopyraziniums.

Comparative Performance: Alkyl Acrylate Comparison

Experimental data from the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with different alkyl acrylates provides a direct benchmark for the influence of the ester's steric bulk on reaction efficiency.

DipolarophileReaction TimeYield (%)
tert-Butyl acrylate 1.5 hours 63%
Methyl acrylate45 minutes73%

Data sourced from studies on 1,3-dipolar cycloadditions of 3-oxidopyraziniums.

The data indicates that the bulkier tert-butyl group leads to a longer reaction time and a slightly reduced yield compared to the less sterically hindered methyl acrylate. This trade-off between steric hindrance and potential for selective deprotection is a key consideration for synthetic chemists.

Experimental Protocol: 1,3-Dipolar Cycloaddition

A general procedure for the cycloaddition of a 3-oxidopyrazinium with tert-butyl acrylate is as follows:

  • To a solution of the 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide (1.0 equivalent) in a suitable solvent, add tert-butyl acrylate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the crude product by flash chromatography to yield the desired tert-butyl 8-(4-methoxybenzyl)-5-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate.

G start Start: Prepare Reactants reactants 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium + tert-butyl acrylate start->reactants reaction Stir at Room Temperature (1.5 hours) reactants->reaction monitoring Monitor by TLC reaction->monitoring purification Flash Chromatography monitoring->purification Reaction Complete product Product: tert-Butyl 8-(4-methoxybenzyl)-5-methyl-4-methylene-2-oxo- 3,8-diazabicyclo[3.2.1]octane-6-carboxylate purification->product

Experimental workflow for 1,3-dipolar cycloaddition.

Application in the Synthesis of KRAS G12D Inhibitors

The 3,8-diazabicyclo[3.2.1]octane moiety has proven to be a critical component in the development of potent and selective inhibitors of the KRAS G12D oncoprotein, a significant target in cancer therapy. Its rigid structure correctly orients the molecule within the binding pocket of the protein.

Comparative Performance: Enhancement of Potency

In the development of KRAS G12D inhibitors, the replacement of a more flexible piperazine moiety with the constrained 3,8-diazabicyclo[3.2.1]octane scaffold led to a significant increase in inhibitory potency.

Scaffold MoietyRelative Potency (IC50)
3,8-Diazabicyclo[3.2.1]octane 3.5 nM
Methyl Piperazine77 nM

Data sourced from structure-based design of KRAS G12D inhibitors.[1]

This 22-fold increase in potency highlights the performance advantage of the rigid bicyclic system in this specific application.[1] The protonated secondary amine of the diazabicyclo[3.2.1]octane ring forms a crucial salt bridge with the Asp12 residue of the KRAS G12D protein, an interaction that is vital for its inhibitory activity.[2]

Experimental Protocol: SNAr Reaction in KRAS G12D Inhibitor Synthesis

A key step in the synthesis of these inhibitors involves a selective nucleophilic aromatic substitution (SNAr) reaction.

  • To a solution of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine in a suitable solvent such as dichloromethane, add this compound and a non-nucleophilic base (e.g., N-ethyl-N-isopropylpropan-2-amine).

  • The reaction is typically carried out at a low temperature (e.g., -40 °C) for a short duration (e.g., 30 minutes).[3]

  • The reaction selectively substitutes the chlorine at the C4 position.

  • The crude product is then carried forward to the next step, which involves a second SNAr reaction at the C2 position.[3]

G start Start: Prepare Reactants reactants 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine + This compound + DIPEA in CH2Cl2 start->reactants reaction_conditions Stir at -40 °C (0.5 hours) reactants->reaction_conditions workup Workup & Proceed to next step reaction_conditions->workup intermediate_product Intermediate Product: Selective C4 Substitution workup->intermediate_product next_step Second SNAr at C2 intermediate_product->next_step

Workflow for the selective SNAr reaction.

Utility as a Building Block in Pharmaceutical Synthesis

Beyond specific, highly optimized applications, this compound serves as a versatile building block in the synthesis of various pharmaceutical agents, including PARP inhibitors and PET radiotracers. The Boc-protecting group allows for the selective functionalization of the N3 nitrogen, while the N8 nitrogen can be engaged in other transformations. The Boc group can be readily removed under acidic conditions to allow for further derivatization.

Logical Relationship: Synthetic Strategy

The use of this compound in a multi-step synthesis typically follows a logical progression where the Boc-protected nitrogen allows for initial modifications, followed by deprotection and subsequent functionalization of the second nitrogen atom.

G start_material tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate step1 Reaction at N3 (e.g., Alkylation, Acylation) start_material->step1 intermediate1 N3-Functionalized Intermediate step1->intermediate1 step2 Boc Deprotection (Acidic Conditions) intermediate1->step2 intermediate2 Deprotected Intermediate (Free N8 amine) step2->intermediate2 step3 Reaction at N8 (e.g., Coupling, Cyclization) intermediate2->step3 final_product Final Target Molecule step3->final_product

General synthetic strategy using the title compound.

Conclusion

This compound is a high-performance building block for specific and demanding synthetic applications. While its steric bulk may slightly reduce reaction rates and yields in some transformations compared to less hindered analogs, its rigid conformational properties can lead to dramatic increases in potency and selectivity in drug candidates, as demonstrated in the synthesis of KRAS G12D inhibitors. The ability to selectively functionalize its two nitrogen atoms makes it a versatile tool for the construction of complex molecules. The experimental data and protocols provided in this guide offer a valuable resource for chemists considering the use of this important synthetic intermediate.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, safeguarding both laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles or a face shield, and a lab coat.[1][3] In case of contact, wash skin thoroughly with soap and plenty of water. If the substance is inhaled, move the individual to fresh air; if it comes into contact with the eyes, rinse cautiously with water for several minutes.[3]

II. Personal Protective Equipment (PPE) Summary

A summary of the necessary PPE for handling and disposing of this compound is provided in the table below.

PPE CategorySpecification
Hand Protection Chemical-impermeable gloves (inspected before use)
Eye/Face Protection Safety glasses with side-shields or face shield
Skin and Body Lab coat, protective clothing
Respiratory Use in a well-ventilated area. Respirator if needed.

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical destruction facility.[1] Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

  • Collection : Collect waste material in a suitable, tightly closed, and properly labeled container.

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Professional Disposal : Arrange for the collection and disposal of the chemical waste by a licensed professional waste disposal service.[4] The material can be sent to a chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[1]

  • Container Decontamination : Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]

IV. Spill Management

In the event of a spill, prevent further leakage if it is safe to do so.[1] Remove all sources of ignition and use non-sparking tools.[1] Collect the spilled material and place it in a suitable container for disposal, following the procedures outlined above.[1]

Diagram: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Chemical Waste for Disposal assess_contamination Assess Contamination Level start->assess_contamination is_bulk Bulk Quantity? assess_contamination->is_bulk collect_waste Collect in Labeled, Closed Container is_bulk->collect_waste Yes decontaminate_container Decontaminate Empty Container (Triple Rinse) is_bulk->decontaminate_container No (Empty Container) store_waste Store in Cool, Dry, Ventilated Area collect_waste->store_waste contact_disposal Contact Licensed Disposal Service store_waste->contact_disposal end End: Disposal Complete contact_disposal->end recycle_recondition Recycle or Recondition decontaminate_container->recycle_recondition puncture_landfill Puncture and Dispose in Sanitary Landfill decontaminate_container->puncture_landfill recycle_recondition->end puncture_landfill->end

A flowchart outlining the decision-making process for the disposal of this compound.

References

Personal protective equipment for handling Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS Number: 149771-44-8). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings associated with this compound.[1][2][3][4]

Hazard StatementDescriptionGHS ClassificationPictogram
H302Harmful if swallowedAcute toxicity, oral (Category 4)GHS07[2]
H315Causes skin irritationSkin corrosion/irritation (Category 2)GHS07[2]
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)GHS07[2]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)GHS07[2]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with the handling of this chemical, the following personal protective equipment is mandatory.[3][5]

EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.[5][6]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for significant exposure, a chemical-resistant apron or suit is recommended.[3][5]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an appropriate cartridge is necessary.[3][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

1. Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Pre-Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before starting any work.

  • Inspect all PPE for integrity and proper fit.

  • Ensure that all necessary handling equipment (spatulas, weigh boats, etc.) is clean and readily available.

3. Handling Procedures:

  • Avoid the formation of dust and aerosols.[5][6]

  • When weighing or transferring the solid, do so carefully and in a manner that minimizes airborne particles.

  • Keep the container tightly closed when not in use.[5]

  • Do not eat, drink, or smoke in the work area.[4][5]

  • Wash hands thoroughly after handling the chemical.[4][5]

4. Spill and Emergency Procedures:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]

  • For larger spills, evacuate the area and follow your institution's emergency response protocol.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

1. Waste Collection:

  • Collect all waste, including unused chemical and contaminated materials (e.g., gloves, weigh boats, paper towels), in a clearly labeled, sealed, and compatible waste container.

2. Disposal Method:

  • The primary disposal method for this chemical is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Do not dispose of this chemical down the drain or in the regular trash.[5][6]

3. Contaminated Packaging:

  • Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as chemical waste.

  • After proper cleaning, the packaging may be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[6]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 dispose1 Label Waste Container clean2->dispose1 clean4 Wash Hands clean3->clean4 dispose2 Store in Designated Area dispose1->dispose2 dispose3 Arrange for Professional Disposal dispose2->dispose3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Reactant of Route 1
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.